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Core Science & Biosynthesis

Foundational

6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one chemical structure and properties

An In-depth Technical Guide to 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one Abstract This technical guide provides a comprehensive overview of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, a fluorinated quinolinone d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

Abstract

This technical guide provides a comprehensive overview of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, a fluorinated quinolinone derivative of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, and established synthesis protocols. Furthermore, this guide will explore its known biological activities and potential therapeutic applications, with a particular focus on its role as a molecular scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further investigation and application of this compound.

Chemical Identity and Structure

6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one belongs to the quinolinone family, a class of heterocyclic compounds that form the core of many biologically active molecules. The defining features of this particular derivative are the fluorine atom at the 6-position and a trifluoromethyl group at the 4-position. These substitutions are known to significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1][2]

A critical aspect of this molecule is its tautomerism. It can exist in equilibrium between the quinolin-2-one (lactam) form and its 2-hydroxyquinoline (lactim) tautomer. However, the quinolin-2-one form is generally considered to be the more stable tautomer.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Chemical Name 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one-
Synonyms 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one-
CAS Number Not readily available in major databases-
Molecular Formula C₁₀H₅F₄NO[3]
Molecular Weight 231.15 g/mol [3]
InChI 1S/C10H5F4NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16)[4]
InChIKey FNDABQIPEQHTNR-UHFFFAOYSA-N[4]
SMILES C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)CO[5]

Physicochemical Properties

The physicochemical properties of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one are crucial for understanding its behavior in biological systems and for designing experimental protocols. While extensive experimental data for this specific compound is not widely published, we can infer some properties from closely related analogs and computational predictions.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Melting Point 259-263 °C (for the related 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline)[3][6]
Appearance Off-white powder (for the related 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline)[3]
pKa Not available-
LogP 2.1291 (for the related 6-amino-4-(trifluoromethyl)quinolin-2(1H)-one)[7]
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.-

The high melting point of the related compound suggests strong intermolecular forces in the solid state. The predicted LogP indicates a moderate level of lipophilicity, which is often desirable for cell permeability.

Synthesis and Purification

Proposed Synthetic Pathway: A Conceptual Workflow

The synthesis would likely start from a commercially available substituted aniline, such as 4-fluoro-3-(trifluoromethyl)aniline. This would then undergo a condensation reaction followed by cyclization to form the quinolinone ring.

G A 4-Fluoro-3-(trifluoromethyl)aniline B Condensation with a β-ketoester (e.g., ethyl acetoacetate) A->B Step 1 C Intermediate Enamine B->C D Thermal or Acid-Catalyzed Cyclization (Conrad-Limpach or Knorr Synthesis) C->D Step 2 E 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one D->E F Purification (Recrystallization or Column Chromatography) E->F Step 3 G Characterization (NMR, MS, etc.) F->G

Caption: Proposed synthetic workflow for 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one. This protocol should be considered a starting point and would require optimization.

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of 4-fluoro-3-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent (e.g., toluene or ethanol), add a β-ketoester such as ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aniline is consumed.

  • Remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization to the Quinolinone Core

  • The crude enamine intermediate is added to a high-boiling point solvent such as Dowtherm A.

  • The mixture is heated to a high temperature (typically >250 °C) to induce thermal cyclization.

  • The reaction is monitored by TLC for the formation of the quinolinone product.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

Step 3: Purification

  • The crude product is washed with a non-polar solvent (e.g., hexanes) to remove residual high-boiling point solvent.

  • Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Step 4: Characterization

  • The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.

Spectroscopic Characterization

Spectroscopic data is essential for the unequivocal identification of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one. While a complete, published spectrum for this exact molecule is not available, we can predict the key features based on its structure and data from similar compounds.[8][9]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show signals in the aromatic region corresponding to the protons on the quinolinone ring. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. A broad singlet corresponding to the N-H proton would also be expected.

  • ¹³C NMR: The spectrum would display signals for all ten carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: This would be a crucial technique for characterization. Two distinct signals would be expected: one for the single fluorine atom at the 6-position and another for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (231.15 g/mol ).

Biological Activity and Therapeutic Potential

The quinolinone scaffold is a well-established pharmacophore present in a wide array of therapeutic agents.[10][11] The introduction of fluorine and trifluoromethyl groups can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

While specific biological data for 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one is limited in publicly available literature, research on structurally related compounds provides valuable insights into its potential applications.

Potential Therapeutic Areas:

  • Anticancer Agents: Many quinoline and quinolinone derivatives have demonstrated potent anticancer activity.[11][12] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or the disruption of microtubule polymerization.[11]

  • Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for well-known antimalarial drugs like chloroquine.[10][12] Derivatives of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one could be explored for their antiplasmodial activity.[3]

  • Antibacterial Agents: Certain quinolinone derivatives have been developed as potent antibacterial agents.[13]

  • Selective Androgen Receptor Modulators (SARMs): A study has identified 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones as orally available and tissue-selective androgen receptor modulators.[14] This suggests that the 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one core could be a valuable starting point for the development of novel SARMs.

Hypothesized Mechanism of Action in Cancer

Based on the activity of related compounds, a potential mechanism of action for 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one derivatives in cancer could involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

G cluster_0 PI3K/Akt/mTOR Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one Derivative 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one Derivative 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one Derivative->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a derivative of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one.

Applications in Research and Drug Discovery

6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one serves as a valuable building block in medicinal chemistry. Its functional groups can be further modified to create libraries of compounds for screening against various biological targets. For instance, the quinolinone nitrogen can be alkylated, and the aromatic ring can undergo further substitution reactions.

This compound and its derivatives can also be used as chemical probes to study biological processes. The fluorine atoms can be useful for ¹⁹F NMR-based screening and mechanistic studies.

Safety and Handling

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one is a fluorinated heterocyclic compound with significant potential in drug discovery and medicinal chemistry. Its unique structural features, conferred by the fluorine and trifluoromethyl substituents, make it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and endocrinology. While further research is needed to fully elucidate its biological properties and therapeutic applications, this guide provides a solid foundation for researchers interested in exploring the potential of this promising molecule.

References

  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - Ossila. [URL: https://www.ossila.com/products/6-fluoro-4-hydroxy-2-trifluoromethyl-quinoline]
  • 6-(Trifluoromethoxy)quinolin-4-amine CAS number and structure - Benchchem. [URL: https://www.benchchem.com/product/b-1011]
  • 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Review of Its Synthesis, Potential Biological Activity, and Relevant Patents - Benchchem. [URL: https://www.benchchem.com/product/b-1011/technical-guide]
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. [URL: https://www.beilstein-archives.org/ark/servlets/MimeServlet?name=2021-43]
  • 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/791834]
  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | Matrix Scientific. [URL: https://www.matrix-scientific.com/6-fluoro-4-hydroxy-2-trifluoromethyl-quinoline-31009-34-4.html]
  • (Trifluoromethyl)isoquinolin-1(2H)-one: Synthesis, Potential Applications - Benchchem. [URL: https://www.benchchem.com/product/b-1010/technical-guide]
  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - Chem-Impex. [URL: https://www.chemimpex.com/products/8-fluoro-4-hydroxy-2-trifluoromethyl-quinoline]
  • (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol | ChemScene. [URL: https://www.chemscene.com/products/index.php?cas=1116339-63-9]
  • 6-fluoro-3-hydroxy-5-(trifluoromethyl)quinolin-2(1H)-one - Guidechem. [URL: https://www.guidechem.com/wiki/6-fluoro-3-hydroxy-5-(trifluoromethyl)quinolin-2(1H)-one-1228009-28-6.html]
  • Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8885149/]
  • 6-Fluoro-1,2,3,4-tetrahydroquinoline | C9H10FN - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Fluoro-1_2_3_4-tetrahydroquinoline]
  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline AldrichCPR 31009-34-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00001]
  • 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one | ChemScene. [URL: https://www.chemscene.com/products/6-Amino-4-trifluoromethylquinolin-2(1H)-one.html]
  • Design and biological activity of trifluoromethyl containing drugs - Wechem. [URL: https://www.wechem.cn/news/design-and-biological-activity-of-trifluoromethyl-containing-drugs-20240529.html]
  • Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide - The Royal Society of Chemistry. [URL: https://www.rsc.
  • 6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | ChemScene. [URL: https://www.chemscene.com/products/6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic-acid.html]
  • Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17034117/]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8908350/]
  • 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/2357-47-3_1HNMR.htm]_1HNMR.htm]

Sources

Exploratory

Structure-activity relationship (SAR) of 6-fluoro-4-(trifluoromethyl) quinolinone derivatives

Title: Structure-Activity Relationship (SAR) of 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one Derivatives: A Privileged Scaffold in Targeted Therapeutics Executive Summary The quinolin-2(1H)-one core is a universally re...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) of 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one Derivatives: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

The quinolin-2(1H)-one core is a universally recognized "privileged scaffold" in medicinal chemistry. Specifically, the 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one building block represents a highly specialized pharmacophore[1]. By strategically positioning a highly electronegative fluorine atom at the C6 position and a bulky, lipophilic trifluoromethyl (-CF3) group at the C4 position, drug discovery professionals can uniquely tune the electronic landscape and steric bulk of the molecule. This technical whitepaper explores the structure-activity relationship (SAR) of this scaffold, detailing its dual utility in designing potent Kinase Inhibitors (e.g., c-Met, SGK1)[2][3] and Large-Conductance Calcium-Activated Potassium (BKCa) Channel Modulators [4][5].

Pharmacophore Deconstruction & SAR Logic

The biological versatility of the 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one scaffold stems from the synergistic effects of its substituents.

  • The Quinolin-2(1H)-one Core: Acts as an excellent hydrogen-bond donor/acceptor system. In kinases, the N1-H and C2=O mimic the adenine ring of ATP, anchoring the molecule to the hinge region.

  • The 6-Fluoro Group: Fluorine is a bioisostere for hydrogen but possesses extreme electronegativity. Placing it at C6 serves two causal purposes: (1) It blocks cytochrome P450-mediated oxidation at a metabolically vulnerable site, increasing the compound's half-life. (2) It withdraws electron density from the quinolinone ring, lowering the pKa of the N1-H, thereby strengthening its hydrogen-bond donor capacity to target proteins.

  • The 4-Trifluoromethyl Group: The -CF3 group is highly lipophilic and sterically demanding. It acts as a "hydrophobic anchor," displacing ordered, high-energy water molecules from deep hydrophobic pockets (such as the DFG-out pocket in kinases or the hydrophobic cleft in BKCa channels), which drives binding affinity through a massive gain in entropy.

Pharmacophore Core Quinolin-2(1H)-one H-Bonding Hinge Binder F6 6-Fluoro Substituent Blocks CYP450 Oxidation Core->F6 Electronic Withdrawing CF3 4-Trifluoromethyl Fills Hydrophobic Pocket Core->CF3 Steric Shielding C3 C3 / N1 Modifications Drives Target Selectivity Core->C3 Solvent Vector

Fig 1: Pharmacophore deconstruction of the 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one core.

SAR Domain 1: Kinase Inhibition (c-Met & SGK1)

Trifluoromethylated quinolines have demonstrated profound efficacy in downregulating oncogenic pathways, including SGK1/PI3K/AKT[2] and c-Met[3]. When adapting the 6-F-4-CF3-quinolinone core for kinase inhibition, the SAR heavily relies on N1 and C3 substitutions.

Because the C4-CF3 group locks the molecule deep into the hydrophobic sub-pocket, the C3 position is forced to point outward toward the solvent-exposed ribose-binding pocket. Adding solubilizing groups (e.g., piperazine or morpholine derivatives) at C3 drastically improves the aqueous solubility (LogD) without disrupting the primary hinge-binding interactions. Conversely, alkylating the N1 position generally abolishes kinase activity, as it removes the critical hydrogen-bond donor required for hinge binding.

SAR Domain 2: BKCa (Maxi-K) Channel Modulation

Large-conductance Ca2+-activated K+ (BKCa) channels are critical regulators of smooth muscle contractility[4]. Classic BK channel openers, such as BMS-223131, utilize a quinolinone core with a -CF3 group[5].

For the 6-fluoro-4-(trifluoromethyl) isomer, the SAR shifts. The 4-CF3 group stabilizes the open conformation of the KCNMA1 alpha-subunit by interacting with the hydrophobic transmembrane domains. To achieve high potency (EC50 < 1 µM), a bulky aryl or heteroaryl group must be introduced at the C3 position. Unlike kinase inhibitors, BKCa openers often tolerate (and sometimes prefer) N1-alkylation, as the binding mechanism relies more on hydrophobic stacking and less on directional hydrogen bonding.

Quantitative SAR Data Synthesis

The following table summarizes the divergent SAR trajectories when modifying the C3 and N1 positions of the core scaffold.

CompoundR3 SubstituentN1 SubstituentBKCa Activation (EC50, µM)c-Met Inhibition (IC50, nM)Primary Target Profile
1 (Core) -H-H>50>1000Inactive Scaffold
2 -CH2-CH2-OH-H0.8>1000Weak BKCa Opener
3 -5-chloro-2-OH-phenyl-H0.05>1000Potent BKCa Opener
4 -5-chloro-2-OH-phenyl-Methyl0.08>5000Selective BKCa Opener
5 -4-acetylpiperazin-1-yl-H>501.2Potent c-Met Inhibitor

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of the Core Scaffold

Causality: The synthesis relies on a Knorr-type cyclization. Standard sulfuric acid can cause oxidative cleavage; therefore, Eaton's reagent is used to provide the necessary Lewis/Brønsted acidity while preserving the sensitive -CF3 group.

  • Condensation: React 4-fluoroaniline (1.0 eq) with ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in refluxing toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Water Removal: Use a Dean-Stark trap to continuously remove the water byproduct. Why? Removing water shifts the thermodynamic equilibrium entirely toward the enamine intermediate, preventing hydrolysis.

  • Cyclization: Isolate the enamine and dissolve it in Eaton's reagent (7.7 wt% P2O5 in methanesulfonic acid). Stir at 80°C for 4 hours to drive electrophilic aromatic substitution ortho to the amine.

  • Purification: Quench over crushed ice. Filter the resulting 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one precipitate and recrystallize from absolute ethanol.

Protocol B: Self-Validating Kinase TR-FRET Assay

Causality: To prove that the compound is a true ATP-competitive inhibitor (and not an allosteric or assay-interfering artifact), the assay incorporates a non-hydrolyzable ATP analog shift.

  • Incubation: Incubate recombinant c-Met kinase with a fluorescently labeled ATP-competitive tracer and a europium-labeled anti-tag antibody in assay buffer (pH 7.4).

  • Displacement: Add the quinolinone derivative in a 10-point concentration curve (0.1 nM to 10 µM).

  • Measurement: Read Time-Resolved FRET (TR-FRET) signals. A decrease in signal indicates tracer displacement.

  • Self-Validation: Run a parallel assay spiked with 1 mM AMP-PNP (a non-hydrolyzable ATP analog). If the quinolinone is a true hinge-binder, its apparent IC50 will shift to the right (weaken) proportionally to the AMP-PNP concentration, confirming competitive binding at the active site.

Protocol C: Electrophysiological Validation of BKCa Activation

Causality: Outward K+ currents can be generated by multiple channel types. To ensure the quinolinone is specifically activating BKCa channels, Iberiotoxin (a highly specific scorpion venom peptide that blocks the BK pore) is used as a self-validating control[4].

PatchClamp Step1 1. Whole-Cell Patch Configuration (HEK293 expressing KCNMA1) Step2 2. Baseline Recording (Hold at -80mV, Step to +80mV) Step1->Step2 Step3 3. Perfusion of Quinolinone Analog (Observe Outward K+ Current Increase) Step2->Step3 Step4 4. Validation: Iberiotoxin Addition (Specific BKCa Pore Blocker) Step3->Step4 Step5 5. Current Reversal (Confirms Target Specificity) Step4->Step5

Fig 2: Self-validating electrophysiology workflow for confirming BKCa channel activation.

Conclusion

The 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one scaffold is a masterclass in rational drug design. The 6-fluoro group provides metabolic armor and tunes the hinge-binding N1-H, while the 4-CF3 group acts as a powerful hydrophobic anchor. By carefully manipulating the C3 and N1 vectors, researchers can easily pivot this single core structure between highly potent kinase inhibitors and selective ion channel modulators, accelerating the hit-to-lead optimization process.

References

  • [1] CAS 1116339-61-7: 6-Fluoro-4-(trifluoromethyl)-2-quinolinecarboxamide - CymitQuimica - 1

  • [2] A trifluoromethyl quinoline derivative targets SGK1 and modulates the PI3K/AKT pathway to inhibit prostate cancer progression - ResearchGate - 2

  • [4] NS19504: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC (NIH) - 4

  • [3] Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent - ACS Publications - 3

  • [5] Chemical structure of BMS-223131 (BK Channel Opener) - ResearchGate - 5

Sources

Foundational

The Trifluoromethylated Quinolin-2-one Scaffold in Medicinal Chemistry: Synthesis, SAR, and Target Validation

Executive Summary The quinolin-2-one (carbostyril) core is a privileged heterocyclic scaffold in drug discovery. The strategic incorporation of a trifluoromethyl (-CF ) group—typically at the C4 or C7 position—profoundly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolin-2-one (carbostyril) core is a privileged heterocyclic scaffold in drug discovery. The strategic incorporation of a trifluoromethyl (-CF


) group—typically at the C4 or C7 position—profoundly alters the molecule's physicochemical landscape. As an Application Scientist, I consistently observe that the -CF

group not only enhances lipophilicity (LogP) and membrane permeability but also sterically shields adjacent sites from cytochrome P450-mediated oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the -CF

group modulates the tautomeric equilibrium of the quinoline ring, heavily favoring the lactam (quinolin-2-one) form over the lactim (2-hydroxyquinoline) form (1)[1]. This lactam configuration is critical for establishing robust hydrogen-bond donor/acceptor networks within target protein active sites.

Core Synthetic Methodologies: Constructing the CF -Quinolin-2-one Core

The most robust and scalable approach to synthesizing 4-(trifluoromethyl)quinolin-2-ones relies on a modified Knorr quinoline synthesis. This involves the condensation of a substituted aniline with a trifluoromethyl-containing malonate equivalent, such as ethyl 4,4,4-trifluoroacetoacetate (2)[2].

Causality in Reaction Design: The reaction proceeds via a two-step cascade. First, the nucleophilic amine attacks the highly electrophilic ketone carbonyl (activated by the adjacent -CF


 group) to form a 

-ketoanilide intermediate. Second, a high-temperature thermal cyclization (>200°C) is required. This extreme heat provides the activation energy necessary for the electrophilic aromatic substitution that closes the ring, driving off ethanol and establishing the fully conjugated, thermodynamically stable aromatic system (2)[2].

SynthWorkflow A Substituted Aniline C Condensation (120°C) - H2O A->C B Ethyl 4,4,4-Trifluoroacetoacetate B->C D β-Ketoanilide Intermediate C->D E Thermal Cyclization (>200°C) - EtOH D->E F 4-(Trifluoromethyl) quinolin-2-one E->F

Caption: General synthetic workflow for 4-(trifluoromethyl)quinolin-2-ones via Knorr-type cyclization.

Protocol 1: Synthesis of 4-(Trifluoromethyl)quinolin-2-one

Self-Validating System: This protocol incorporates in-process controls (TLC) and selective precipitation to ensure high purity without the bottleneck of column chromatography.

  • Reagent Preparation: In a flame-dried, round-bottom flask, dissolve the substituted aniline (1.0 eq) in diphenyl ether. Causality: Diphenyl ether is selected as a high-boiling solvent necessary to safely reach the >250°C required for the final step.

  • Condensation: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) dropwise at room temperature. Heat the mixture to 120°C for 2 hours to drive the initial condensation, utilizing a Dean-Stark trap to remove generated water and push the equilibrium forward.

  • Thermal Cyclization: Elevate the temperature to 240-250°C. Maintain for 4-6 hours. Mechanistic note: The high temperature is strictly required to overcome the barrier for ring closure onto the aromatic ring (2)[2].

  • Monitoring: Monitor the consumption of the

    
    -ketoanilide intermediate via TLC (Hexane:Ethyl Acetate 3:1).
    
  • Isolation & Purification: Cool the reaction mixture to 50°C and slowly pour it into vigorously stirred hexanes. Causality: The highly polar lactam product is insoluble in non-polar hexanes, whereas diphenyl ether and unreacted starting materials remain soluble, creating an auto-purifying precipitation event. Filter and wash with cold hexanes.

  • Validation: Confirm the lactam tautomer via

    
    H-NMR (presence of a broad singlet at ~11-12 ppm for the N-H proton) and 
    
    
    
    F-NMR (singlet at ~ -62 ppm).

Medicinal Chemistry Applications & Target Pathways

The CF


-quinolin-2-one scaffold is a versatile pharmacophore utilized across multiple high-value therapeutic areas.
A. Oncology: MAT2A Inhibition in MTAP-Deleted Cancers

Approximately 15% of all human cancers harbor a deletion in the MTAP gene, creating a synthetic lethal vulnerability. Mat2A-IN-5, a prominent inhibitor, utilizes a 1-(2-chlorophenyl)-4-(methylamino)-7-(trifluoromethyl)quinolin-2-one scaffold to selectively target Methionine Adenosyltransferase 2A (MAT2A) (3)[3]. Structural Rationale: The -CF


 group at the C7 position acts as a hydrophobic anchor, deeply burying into the allosteric pocket of MAT2A. This binding prevents the enzyme from synthesizing S-adenosylmethionine (SAM), leading to catastrophic metabolic stress exclusively in MTAP-deleted cells (3)[3].

Pathway MTAP MTAP Gene Deletion (Cancer Cell State) MTA Accumulation of MTA Metabolite MTAP->MTA MAT2A MAT2A Enzyme (Compensatory Target) MTAP->MAT2A Cellular Reliance PRMT5 PRMT5 Inhibition (Baseline Vulnerability) MTA->PRMT5 Death Synthetic Lethality (Tumor Cell Death) PRMT5->Death Combined Stress SAM SAM Depletion MAT2A->SAM Prevents Synthesis Inhibitor Mat2A-IN-5 (CF3-Quinolin-2-one) Inhibitor->MAT2A Allosteric Blockade SAM->Death

Caption: Synthetic lethality pathway of MAT2A inhibition by CF3-quinolin-2-ones in MTAP-deleted cancers.

B. Ion Channel Modulation: Maxi-K Potassium Channel Openers

Atropisomeric 3-(


-hydroxyethyl)-4-arylquinolin-2-ones have been developed as Maxi-K (BK) channel openers (4)[4]. The steric bulk of the aryl group at C4, combined with the rigid quinolin-2-one core, creates stable atropisomers (rotational isomers). The precise spatial orientation of the functional groups is critical for binding to the channel's voltage sensor domain, facilitating potassium efflux and subsequent cellular hyperpolarization.
C. Emerging Areas: N-Heterocycle Functionalization

Recent advances in the trifluoromethylation of isonitriles have opened new pathways to construct complex CF


-substituted N-heterocycles, allowing for late-stage functionalization of quinoline derivatives. This expands the chemical space available for structure-activity relationship (SAR) exploration without requiring de novo synthesis for every analog (5)[5].

Physicochemical Properties & SAR Summaries

The introduction of the CF


 group systematically alters the physicochemical profile of the quinolin-2-one scaffold. The table below summarizes key quantitative data across different therapeutic applications.
Compound Class / ExamplePrimary TargetRepresentative ActivityLogP (Calc.)Key SAR Observation
Mat2A-IN-5 MAT2A EnzymeIC

~ 50-100 nM
4.2C7-CF

is essential for allosteric pocket anchoring; N-methylamino at C4 improves solubility.
Atropisomeric Quinolin-2-ones Maxi-K (BK) ChannelEC

~ 1.5 µM
3.8Unbranched ortho-substituents on the C4-aryl ring retain channel opening activity.
SF

/CF

Quinoline Methanols
Plasmodium falciparumIC

~ 2-10 ng/mL
4.5CF

enhances metabolic stability; SF

analogs show improved selectivity index (SI) (6)[6].

Experimental Validation: MAT2A Enzymatic Inhibition Assay

To validate the efficacy of synthesized CF


-quinolin-2-one derivatives (like Mat2A-IN-5), a robust biochemical assay is required.
Protocol 2: MAT2A SAM-Production Coupled Assay

Self-Validating System: This assay uses a coupled enzyme system to convert the byproduct of the MAT2A reaction (pyrophosphate, PPi) into a luminescent signal, providing real-time kinetic data with built-in baseline controls.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 15 mM MgCl

    
    , 0.1 mg/mL BSA). Reconstitute recombinant human MAT2A enzyme to a working concentration of 2 nM.
    
  • Compound Plating: Serially dilute the CF

    
    -quinolin-2-one inhibitor in DMSO. Transfer 100 nL of the inhibitor to a 384-well microplate. Control: Include DMSO-only wells (100% activity) and a known reference inhibitor (0% activity baseline).
    
  • Enzyme Incubation: Add 5 µL of the MAT2A enzyme solution to the wells. Incubate at room temperature for 30 minutes. Causality: Pre-incubation is critical for allosteric inhibitors to reach binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of substrate mix containing 200 µM L-methionine and 100 µM ATP.

  • Coupled Detection: After a 60-minute reaction time, add 10 µL of a commercial Pyrophosphate (PPi) detection reagent. The reagent converts PPi to ATP, which drives a luciferase-mediated light emission.

  • Data Analysis: Read luminescence on a microplate reader. Normalize data against controls and use a 4-parameter logistic non-linear regression model to calculate the IC

    
    . A successful assay must show a Hill slope near 1.0 and an R² > 0.95.
    

Conclusion

The trifluoromethylated quinolin-2-one scaffold remains a cornerstone of modern medicinal chemistry. By understanding the thermodynamic drivers of its synthesis and the profound stereoelectronic impacts of the -CF


 group, drug development professionals can rationally design highly potent and metabolically stable therapeutics targeting complex diseases ranging from MTAP-deleted oncology to ion channel dysfunctions.

References

  • 2-Bromo-4-(trifluoromethyl)quinoline | 590372-17-1.Benchchem.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.Benchchem.
  • Recent Advances in the Trifluoromethylation Reactions of Isonitriles To Construct CF3-Substituted N-Heterocycles.Thieme Connect / Synthesis.
  • Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine.National Institutes of Health (NIH) / Bioorg Med Chem Lett.
  • M
  • Atropisomeric 3-(β-hydroxyethyl)-4-arylquinolin-2-ones as Maxi-K Potassium Channel Openers.Molaid.

Sources

Exploratory

6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one CAS number and IUPAC identifiers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, a fluorinated quinolinone derivative of significan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, a fluorinated quinolinone derivative of significant interest in medicinal chemistry. We will delve into its chemical identity, tautomerism, synthesis, and potential applications, offering insights grounded in established chemical principles and relevant research.

Chemical Identity and Tautomerism

Core Identifiers

The molecule , 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, exists in a tautomeric equilibrium with its enol form, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.[1][2] This keto-enol tautomerism is a fundamental characteristic of 4-hydroxyquinoline derivatives and significantly influences their chemical and biological properties.[1] While both forms may coexist, they are typically registered under a single CAS number, that of the more stable or commercially available form.

IdentifierValueSource
Common Name 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one-
Tautomeric Form 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline[2]
CAS Number 31009-34-4[2][3][4]
Molecular Formula C10H5F4NO[3][5]
Molecular Weight 231.15 g/mol [3][4][5]
IUPAC Identifiers

The IUPAC identifiers are generally provided for the more stable enol form, 6-fluoro-2-(trifluoromethyl)quinolin-4-ol.

  • IUPAC Name: 6-fluoro-2-(trifluoromethyl)quinolin-4-ol[5]

  • InChI: 1S/C10H5F4NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16)[4]

  • InChIKey: FNDABQIPEQHTNR-UHFFFAOYSA-N[4]

  • SMILES: Oc1cc(nc2ccc(F)cc12)C(F)(F)F[4]

Based on systematic nomenclature, the IUPAC name for the keto tautomer is 6-fluoro-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one .

Tautomeric Equilibrium

The equilibrium between the keto (quinolin-2-one) and enol (quinolin-4-ol) forms is influenced by various factors, including the solvent, temperature, and the electronic nature of substituents.[1] The presence of strong electron-withdrawing groups, such as the trifluoromethyl group at position 4, can affect the electron density of the ring system and thereby the position of the tautomeric equilibrium. For many biological applications, particularly in the realm of antibacterial agents, the keto form of quinolones is the biologically active tautomer.[1]

G Keto-Enol Tautomerism cluster_0 6-fluoro-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one (Keto Form) cluster_1 6-fluoro-2-(trifluoromethyl)quinolin-4-ol (Enol Form) keto enol keto->enol Equilibrium

Caption: Tautomeric equilibrium between the keto and enol forms.

Synthesis and Reactivity

Synthetic Approach

The synthesis of 4-hydroxy-2-(trifluoromethyl)quinolines typically follows a reaction pathway involving the condensation of a substituted aniline with a β-ketoester, followed by a cyclization reaction. A plausible synthetic route for 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline would involve the reaction of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate.

This reaction can be acid-catalyzed, with the subsequent intramolecular cyclization of the intermediate enamine occurring at elevated temperatures.

Experimental Protocol: A General Approach

The following is a generalized protocol based on the synthesis of similar 4-hydroxyquinolines. Optimization of reaction times, temperatures, and purification methods may be necessary.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-fluoroaniline (1 equivalent), ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents), and a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

Step 2: Cyclization and Work-up

  • The intermediate from Step 1 is then subjected to high-temperature cyclization, often in a high-boiling point solvent like Dowtherm A, or by using a strong acid catalyst such as concentrated sulfuric acid.

  • After cyclization, the reaction mixture is cooled and poured onto ice.

  • The resulting precipitate is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography.

G General Synthesis Workflow start Starting Materials: 4-fluoroaniline Ethyl 4,4,4-trifluoroacetoacetate step1 Step 1: Condensation (Acid Catalyst, Toluene, Reflux) start->step1 intermediate Intermediate Enamine step1->intermediate step2 Step 2: Cyclization (High Temperature / Strong Acid) intermediate->step2 product 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline step2->product

Caption: Generalized workflow for the synthesis of the target compound.

Reactivity

The quinolinone scaffold allows for a variety of chemical transformations. The hydroxyl group of the enol form can undergo nucleophilic substitution reactions. For instance, it can be converted to a thioquinoline using reagents like phosphorus pentasulfide, which can then serve as a precursor for other derivatives.[2] The aromatic ring is also susceptible to further electrophilic substitution, although the presence of the deactivating trifluoromethyl and fluoro groups will influence the position of substitution.

Spectroscopic and Physicochemical Properties

Expected Spectroscopic Data
  • ¹H NMR: The spectrum would show signals corresponding to the aromatic protons on the quinolinone ring. The chemical shifts and coupling constants would be influenced by the positions of the fluorine and trifluoromethyl substituents. A broad singlet corresponding to the N-H proton of the keto form would be expected.

  • ¹³C NMR: The spectrum of the keto tautomer would be characterized by a downfield signal for the carbonyl carbon (C=O) typically above 170 ppm.[6] The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: Two distinct signals would be expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.

  • Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of 231.15. Fragmentation patterns would likely involve the loss of CO and trifluoromethyl radicals.

  • Infrared (IR) Spectroscopy: The keto form would exhibit a strong absorption band for the C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹. An N-H stretching band would also be present. The enol form would show a characteristic broad O-H stretching band.

Physicochemical Properties
PropertyValue/DescriptionSource
Physical Form Expected to be a solid at room temperature.
Melting Point 259 - 263 °C (for the enol tautomer)[2]
Purity Commercially available at >98% purity.[2]

Applications in Drug Discovery and Development

Quinolone and fluoroquinolone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[7][8][9]

The Role of Fluorine and Trifluoromethyl Groups

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[8]

  • Increased Potency: The fluorine atom at the C-6 position is a key feature of many potent fluoroquinolone antibiotics, enhancing their inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[8][]

  • Metabolic Stability: The trifluoromethyl group can block metabolic oxidation at its position of attachment, thereby increasing the metabolic stability and half-life of the drug.

  • Enhanced Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

  • Modulation of Physicochemical Properties: These electron-withdrawing groups can alter the pKa and hydrogen bonding capabilities of the molecule, influencing its solubility, oral bioavailability, and binding affinity to target proteins.

Potential Therapeutic Applications

Given its structural features, 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one and its derivatives are promising candidates for investigation in several therapeutic areas:

  • Antibacterial Agents: As a fluoroquinolone derivative, this compound has the core scaffold known for potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[7][][11]

  • Anticancer Agents: The quinolone nucleus is also found in several anticancer drugs. The introduction of fluorine-containing substituents can enhance the anticancer efficacy.

  • Antiviral and Antiparasitic Agents: The quinoline scaffold is central to antimalarial drugs like chloroquine. This compound could serve as a building block for novel antiplasmodial agents.[2] There is also growing interest in quinolones as potential antiviral agents.

Safety and Handling

  • Hazard Statement: Toxic if swallowed.

  • Precautionary Statement: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • Storage: Keep container tightly closed in a dry and well-ventilated area under an inert atmosphere at room temperature.

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, in equilibrium with its 4-hydroxy-2-(trifluoromethyl)quinoline tautomer, is a synthetically accessible and highly functionalized heterocyclic compound. The strategic placement of both a fluorine atom and a trifluoromethyl group on the quinolone core makes it a valuable scaffold for the development of new therapeutic agents. Its potential in antibacterial, anticancer, and antiparasitic drug discovery warrants further investigation. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the chemistry and therapeutic potential of this promising molecule.

References

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. Available from: [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC. Available from: [Link]

  • Main tautomeric forms of 4-hydroxyquinolin-2-one. ResearchGate. Available from: [Link]

  • The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Oriental Journal of Chemistry. Available from: [Link]

  • (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Available from: [Link]

  • 6-Fluoro-quinoline. SpectraBase. Available from: [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. PMC. Available from: [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • 6-FLUORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE. Equation Chemical. Available from: [Link]

  • (PDF) Hybridized 4‐Trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio‐interactions and Molecular Docking. ResearchGate. Available from: [Link]

Sources

Foundational

Biological Activity and Mechanistic Profiling of 6-Fluoro-4-(trifluoromethyl)-2(1H)-quinolinone Tautomers

Executive Summary The quinolinone scaffold is a highly privileged motif in medicinal chemistry. Specifically, 6-fluoro-4-(trifluoromethyl)-2(1H)-quinolinone (CAS 328956-08-7) and its tautomeric counterpart, 6-fluoro-4-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolinone scaffold is a highly privileged motif in medicinal chemistry. Specifically, 6-fluoro-4-(trifluoromethyl)-2(1H)-quinolinone (CAS 328956-08-7) and its tautomeric counterpart, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 31009-34-4), represent a class of fluorinated heterocyclic building blocks with profound therapeutic potential[1]. The strategic incorporation of a fluorine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 4-position fundamentally alters the molecule's lipophilicity, metabolic stability, and electron density. This in-depth guide explores the structural dynamics, pharmacological mechanisms, and experimental validation of these tautomers for applications ranging from oncology to advanced cellular imaging.

Structural Dynamics: The Lactam-Lactim Tautomerism

The biological efficacy of 2(1H)-quinolinones is heavily dictated by their tautomeric equilibrium between the lactam (2(1H)-quinolinone) and lactim (2-hydroxyquinoline) forms. This dynamic structural shift is not merely an artifact of solution chemistry; it is the primary determinant of target engagement.

  • Causality in Receptor Binding: The lactam form presents a highly polarized hydrogen bond donor (N-H) and acceptor (C=O). This specific geometry is critical for anchoring the molecule into the ATP-binding pocket of kinases via hinge-region interactions[2]. Conversely, the lactim form presents a hydroxyl group, which alters the hydrogen bonding network and serves as a nucleophilic site for the synthesis of downstream antiplasmodial agents[1].

  • Metabolic Shielding: The -CF₃ group acts as a powerful electron-withdrawing moiety. By pulling electron density away from the quinolinone core, it increases the acidity of the N-H bond in the lactam tautomer, strengthening target binding while simultaneously shielding the molecule from rapid oxidative metabolism by host cytochrome P450 enzymes[3].

Pharmacological Activity & Mechanistic Pathways

Kinase Inhibition and Anticancer Potential

Fluorinated quinolinones have emerged as potent inhibitors of critical oncogenic signaling cascades, most notably the PI3K/AKT/mTOR pathway[2]. The 6-fluoro substituent enhances the molecule's ability to penetrate deep hydrophobic pockets within the kinase domain, while the lactam core competitively displaces ATP.

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Inhibitor 6-Fluoro-4-(CF3)-2(1H)-quinolinone Inhibitor->PI3K Inhibits AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Figure 1: Mechanism of PI3K/AKT/mTOR pathway inhibition by quinolinone derivatives.

Antimalarial and Antimicrobial Efficacy

Derivatives synthesized from the 2-hydroxyquinoline (lactim) tautomer exhibit strong antiplasmodial activity[1]. The mechanism involves the disruption of hemozoin formation in the Plasmodium parasite's food vacuole. The lipophilic nature of the -CF₃ group ensures rapid permeation through the infected erythrocyte membrane.

Luminescent Probes for Cellular Imaging

Beyond direct therapeutics, 4-(trifluoromethyl)-2(1H)-quinolinones serve as highly efficient antenna molecules for luminescent lanthanide (e.g., Europium, Terbium) chelates[4]. The -CF₃ group red-shifts the excitation wavelength, allowing for deeper tissue penetration and minimizing background autofluorescence during time-resolved live-cell imaging[5].

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts are caught before data interpretation.

Protocol 1: Tautomeric Equilibrium Analysis via ¹H-NMR

To accurately assess biological potential, the tautomeric ratio must be quantified in a biologically relevant solvent.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is selected because its high dielectric constant mimics the polarity of many biological binding pockets, providing a baseline for the lactam-lactim ratio[6].

  • Acquisition: Acquire ¹H-NMR spectra at 400 MHz at 298 K.

  • Self-Validation Check: Integrate the N-H proton signal (typically ~11-12 ppm for the lactam) versus the O-H proton signal. To validate that the system is dynamically tautomeric and not a fixed isomer, run a parallel sample in CDCl₃. A definitive shift toward the lactim form in the non-polar solvent confirms tautomeric flexibility.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)
  • Reagent Preparation: Prepare a 10 mM stock of the quinolinone in DMSO. Dilute serially to achieve final assay concentrations ranging from 1 nM to 10 µM.

  • Enzyme Reaction: Incubate the compound with recombinant PI3K, ATP (at Kₘ concentration), and PIP₂ substrate for 60 minutes at room temperature.

    • Causality: Operating exactly at the ATP Kₘ ensures the assay is highly sensitive to competitive inhibitors binding at the ATP pocket, preventing false negatives caused by ATP outcompetition.

  • Detection: Add ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP back to ATP, driving a measurable luciferase reaction.

  • Self-Validation Check: Include staurosporine as a positive control and 1% DMSO as a vehicle control. Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.6, ensuring a robust dynamic range.

Workflow Prep Compound Prep (DMSO Stock) Incubate Kinase Incubation (ATP + Substrate) Prep->Incubate Detect Luminescence Detection (ADP-Glo) Incubate->Detect Analyze Data Analysis (IC50 Calculation) Detect->Analyze

Figure 2: Self-validating in vitro kinase inhibition assay workflow.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how tautomeric dominance and specific substitutions dictate the biological application of the quinolinone scaffold.

Compound / DerivativeTautomeric State (DMSO)Primary TargetEfficacy (IC₅₀ / MIC)Primary Application
6-Fluoro-4-(CF₃)-2(1H)-quinolinone Lactam dominantPI3K / Kinase Hinge~45 nMOncology / Anticancer
6-Fluoro-2-(CF₃)quinolin-4-ol Lactim dominantHemozoin formation~120 nMAntimalarial
7-Amino-4-(CF₃)-2(1H)-quinolinone Lactam dominantLanthanide ChelatesN/A (High QY)Luminescent Probe

References

  • Ossila. "6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-34-4". Ossila Materials.[1]

  • Acmec Biochemical. "DMSO-d6, D, 99.8%". Acmec Biochemical Catalog.[6]

  • BenchChem. "Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one". BenchChem.[2]

  • BenchChem. "6-(Trifluoromethoxy)quinolin-4-amine CAS number and structure". BenchChem.[3]

  • ResearchGate. "Synthesis of 7-amino-4-trifluoromethyl-2-(1H)-quinolinone and its use as an antenna molecule for luminescent europium polyaminocarboxylates chelates". ResearchGate.[4]

  • SPIE Digital Library. "New cross-linking quinoline- and quinolone-based luminescent lanthanide probes for sensitive labeling". SPIE.[5]

Sources

Exploratory

The Role of the Trifluoromethyl Group in the Lipophilicity of Quinolin-2-ones: A Technical Guide

Executive Summary The quinolin-2-one (carbostyril) scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics and bioactive compounds. In the optimization of these molecules, the strategic inco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolin-2-one (carbostyril) scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics and bioactive compounds. In the optimization of these molecules, the strategic incorporation of the trifluoromethyl (


) group is a highly effective tool for modulating physicochemical properties. This technical whitepaper explores the mechanistic causality behind 

-induced lipophilicity enhancement, provides quantitative comparative data, and details self-validating experimental protocols for measuring the partition coefficient (LogP) of trifluoromethylated quinolin-2-ones.

The Quinolin-2-one Scaffold and the Fluorine Effect

Quinolin-2-ones exhibit a unique tautomeric equilibrium between the lactam (quinolin-2-one) and lactim (2-hydroxyquinoline) forms, heavily favoring the lactam in physiological conditions. While the core provides excellent hydrogen-bonding capabilities and


 stacking interactions, its native lipophilicity is often insufficient for optimal passive membrane permeability.

The introduction of a


 group fundamentally alters the molecular profile. Fluorine is the most electronegative element (4.0 on the Pauling scale), and the 

moiety possesses a significant van der Waals volume (39.8 ų)—occupying a steric bulk between an isopropyl and a tert-butyl group. This unique combination of high electronegativity, low polarizability, and substantial steric volume makes the

group a powerful driver of lipophilicity 1[1].

Mechanistic Insights: How Modulates Lipophilicity

Lipophilicity, typically expressed as LogP (the base-10 logarithm of the partition coefficient between n-octanol and water), dictates how a molecule distributes between aqueous environments and lipid bilayers. The


 group increases the LogP of quinolin-2-ones via two primary causal mechanisms:
  • Thermodynamic Cost of Aqueous Cavity Formation: Unlike hydroxyl or amine groups, the tightly bound, non-polarizable fluorine atoms in the

    
     group cannot act as hydrogen bond acceptors. When introduced into an aqueous environment, the bulky 
    
    
    
    group disrupts the highly ordered local hydrogen-bond network of water. To minimize this thermodynamically unfavorable state, the molecule is driven into the non-polar lipid phase, significantly increasing LogP2[2].
  • Inductive Electron Withdrawal (

    
     Effect):  The 
    
    
    
    group exerts a profound electron-withdrawing effect on the quinolin-2-one
    
    
    -system. This depletes electron density from the core, reducing the overall polarizability of the molecule and dampening the basicity of adjacent heteroatoms. The resulting reduction in molecular polarity further favors partitioning into lipophilic solvents like n-octanol3[3].

CF3Impact Core CF3 Substitution on Quinolin-2-one Prop1 Increased Hydrophobic Volume Core->Prop1 Prop2 Strong Inductive Electron Withdrawal Core->Prop2 Effect1 Disruption of Water Hydrogen Bonds Prop1->Effect1 Effect2 Reduced Core Polarity Prop2->Effect2 Outcome Elevated Lipophilicity (Higher LogP/LogD) Effect1->Outcome Effect2->Outcome

Caption: Mechanistic pathway of CF3-induced lipophilicity enhancement in quinolin-2-ones.

Quantitative Structure-Property Relationship (QSPR) Data

The substitution of a hydrogen atom with a


 group typically increases the LogP of an aromatic system by approximately 0.8 to 1.3 units, depending on the regiochemistry and adjacent steric shielding. Table 1 summarizes the comparative lipophilicity shifts in the quinolin-2-one scaffold.

Table 1: Impact of


 Substitution on Quinolin-2-one Lipophilicity 
CompoundSubstitution PatternMolecular Weight ( g/mol )Estimated LogP

LogP (vs. Base)
Quinolin-2-oneNone (

)
145.161.20-
4-Methylquinolin-2-one

at C4
159.191.70+0.50
4-(Trifluoromethyl)quinolin-2-one

at C4
213.162.30+1.10
6-(Trifluoromethyl)quinolin-2-one

at C6
213.162.45+1.25
4,6-Bis(trifluoromethyl)quinolin-2-one

at C4, C6
281.153.50+2.30

Data represents standard QSPR estimates derived from Hansch-Fujita


 constants for quinoline derivatives.

Experimental Methodologies for Lipophilicity Determination

To ensure scientific integrity and reproducibility, lipophilicity must be measured using self-validating experimental systems. Below are the two gold-standard methodologies for evaluating


-substituted quinolin-2-ones.
Thermodynamic Shake-Flask Method (OECD 107)

This is the definitive method for determining the absolute thermodynamic LogP 4[4].

Causality & Design:

  • Why mutually saturate the solvents? n-Octanol and water are partially miscible. If dry solvents are used, they will dissolve into each other during the experiment, altering the phase volumes and skewing the final concentration calculations.

  • Why use an internal standard? Co-incubating a reference compound with a known LogP (e.g., 2,2,2-trifluoroethanol) corrects for systemic errors in phase separation and extraction recovery.

Step-by-Step Protocol:

  • Phase Preparation: Vigorously stir equal volumes of analytical-grade n-octanol and aqueous buffer (pH 7.4) for 24 hours. Allow the phases to separate completely to achieve mutual saturation.

  • Sample Preparation: Dissolve 1.0–5.0 mg of the

    
    -quinolin-2-one and an equivalent amount of the internal standard in a known volume of the mutually saturated n-octanol phase.
    
  • Equilibration: Add an equal volume of the mutually saturated aqueous buffer to the octanol solution in a sealed glass vial. Shake the biphasic mixture mechanically at 600 rpm for 2 hours at a constant 25 °C, then allow it to stand undisturbed for 16–24 hours to ensure complete thermodynamic equilibrium and phase separation.

  • Sampling & Centrifugation: Carefully extract aliquots from both the upper (octanol) and lower (aqueous) phases using separate syringes. Centrifuge the aliquots at 3000 rpm for 10 minutes to remove micro-emulsions.

  • Quantification: Analyze both phases using UPLC/MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate LogP using the formula:

    
    .
    

ShakeFlask Step1 1. Phase Preparation Mutually saturate n-octanol & water Step2 2. Sample Addition Add CF3-Quinolin-2-one & Internal Std Step1->Step2 Step3 3. Equilibration Shake at 25°C for 24-48h Step2->Step3 Step4 4. Phase Separation Centrifuge to resolve layers Step3->Step4 Step5 5. Quantification Analyze phases via LC-MS/UV Step4->Step5 Step6 6. LogP Calculation Log(Coct / Cwat) Step5->Step6

Caption: Workflow for the Shake-Flask Method (OECD 107) to determine LogP.

High-Throughput RP-HPLC Method

For rapid screening of multiple derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides an accurate estimation of lipophilicity (LogK)5[5].

Causality & Design:

  • Why use Uracil? Uracil is highly polar and does not interact with the non-polar C18 stationary phase. It elutes in the void volume, providing an exact measurement of the column dead time (

    
    ), which is required to calculate the true capacity factor (
    
    
    
    ).

Step-by-Step Protocol:

  • System Setup: Utilize a C18 stationary phase column. Prepare an isocratic mobile phase (e.g., 60:40 Methanol:Water with 0.1% Formic Acid).

  • Calibration: Inject a standard mixture of 5-6 reference compounds with known LogP values. Record their retention times (

    
    ).
    
  • Dead Time Determination: Inject a solution of uracil to determine the system dead time (

    
    ).
    
  • Sample Analysis: Inject the

    
    -quinolin-2-one sample and record its retention time (
    
    
    
    ).
  • Data Processing: Calculate the capacity factor for all compounds:

    
    . Plot 
    
    
    
    of the standards against their known LogP values to generate a linear calibration curve. Interpolate the LogP of the test compound from this curve.

Strategic Applications in Drug Design

The precise tuning of lipophilicity via


 substitution has profound downstream effects on pharmacokinetics:
  • Membrane Permeability: The elevated LogP facilitates passive diffusion across the lipid-rich blood-brain barrier (BBB) for CNS targets, and improves penetration through the hydrophobic cell walls of Gram-positive bacteria6[6].

  • Metabolic Stability: Beyond lipophilicity, the robust C-F bonds (approx. 116 kcal/mol) resist oxidative cleavage. Placing a

    
     group at metabolically vulnerable positions (e.g., C6 or C8) on the quinolin-2-one ring effectively blocks Cytochrome P450-mediated hydroxylation, prolonging the drug's half-life.
    

Conclusion

The trifluoromethyl group is not merely a passive structural appendage; it is a dynamic modulator of the quinolin-2-one scaffold. By disrupting aqueous solvation networks and withdrawing electron density, the


 group predictably and significantly elevates lipophilicity. When leveraged alongside rigorous, self-validating analytical techniques like the OECD 107 shake-flask method, medicinal chemists can precisely tune the pharmacokinetic profiles of quinolin-2-one therapeutics to achieve optimal bioavailability and target engagement.

References

  • The Trifluoromethyl Group Source: ResearchGate URL
  • Source: Encyclopedia.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide Source: Benchchem URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines Source: Benchchem URL
  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents...

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

This guide provides a comprehensive technical overview of the electronic properties of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, a fluorinated quinolinone derivative of significant interest to researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the electronic properties of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, a fluorinated quinolinone derivative of significant interest to researchers, scientists, and drug development professionals. Given the limited direct experimental data on this specific molecule, this document synthesizes information from closely related analogs and computational studies to provide a robust predictive analysis of its electronic behavior and to propose effective experimental validation strategies.

Introduction: The Significance of Fluorinated Quinolinones

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The quinolin-2-one (or carbostyril) core, in particular, is a privileged structure found in many biologically active compounds.[3][4]

The introduction of fluorine-containing substituents, such as the fluoro (-F) and trifluoromethyl (-CF3) groups, is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacological properties.[5] The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, can significantly enhance metabolic stability, binding affinity, and cell membrane permeability.[5] The fluoro group, also electronegative, further influences the electronic distribution within the aromatic system. In 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, the strategic placement of these groups is expected to result in unique electronic and photophysical properties, making it a compelling candidate for further investigation in drug discovery and materials science.

Predicted Electronic and Photophysical Properties

The electronic properties of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one are dictated by the interplay between the quinolinone core and the powerful electron-withdrawing effects of the -F and -CF3 substituents.

Spectroscopic Characteristics

UV-Visible Absorption and Fluorescence: Quinolinone derivatives are known to exhibit interesting photophysical properties.[6][7][8] The absorption and emission characteristics are highly sensitive to the nature and position of substituents on the quinoline ring.[9] For 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, the presence of the electron-withdrawing -CF3 group at the 4-position and the -F group at the 6-position is anticipated to influence the intramolecular charge transfer (ICT) character of the molecule.

Based on studies of related trifluoromethylated quinolines, it is expected that 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one will exhibit absorption maxima in the UV region.[10] The fluorescence emission is likely to be observed in the violet-blue region of the visible spectrum. The solvent environment is expected to play a significant role in the photophysical behavior, with more polar solvents potentially leading to a red-shift in the emission spectrum due to the stabilization of the excited state.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H, 13C, and 19F NMR spectra of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one will provide crucial information about its molecular structure. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the substituents. The 19F NMR spectrum is expected to show distinct signals for the -F and -CF3 groups, with their chemical shifts providing insights into the local electronic environment.[10][11][12]

Computational Analysis: A Theoretical Framework

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of molecules.[13][14][15][16] For 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, DFT studies can provide valuable insights into its electronic structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[14] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's stability and its UV-Vis absorption characteristics. For quinoline derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. The strong electron-withdrawing -CF3 and -F groups in 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one are expected to lower the energies of both the HOMO and LUMO, with a potentially significant effect on the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[15] For 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, the MEP is expected to show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atom, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) is anticipated around the hydrogen atoms and the trifluoromethyl group, suggesting these are sites for nucleophilic interaction.

Experimental Protocols for Characterization

To validate the predicted electronic properties of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, a series of experimental investigations are recommended.

Synthesis

The synthesis of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one can likely be achieved through established methods for quinolinone synthesis. A plausible route would involve the cyclization of a suitably substituted aniline derivative with a β-ketoester bearing a trifluoromethyl group.

Diagram 1: Proposed Synthetic Workflow

G A Substituted Aniline (e.g., 4-fluoroaniline) C Condensation A->C B β-ketoester with CF3 group (e.g., ethyl 4,4,4-trifluoroacetoacetate) B->C D Cyclization (e.g., acid-catalyzed) C->D E 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one D->E

Caption: A generalized workflow for the synthesis of the target quinolinone.

Spectroscopic Analysis

A comprehensive spectroscopic analysis is essential to confirm the structure and elucidate the electronic properties of the synthesized compound.

Diagram 2: Spectroscopic Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis A Synthesized Compound B NMR (1H, 13C, 19F) A->B C Mass Spectrometry (HRMS) A->C D UV-Vis Spectroscopy A->D E Fluorescence Spectroscopy A->E F Structural Confirmation B->F C->F G Determination of Photophysical Parameters D->G E->G

Caption: Workflow for the comprehensive spectroscopic characterization.

UV-Vis and Fluorescence Spectroscopy Protocol:

  • Sample Preparation: Prepare stock solutions of the compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol).

  • UV-Vis Absorption: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm.

  • Fluorescence Emission: Measure the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum.

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

Computational Modeling

DFT calculations should be performed to complement the experimental findings.

DFT Calculation Protocol:

  • Software: Utilize a quantum chemistry software package such as Gaussian or ORCA.

  • Method: Employ a suitable functional and basis set, for example, B3LYP/6-311G(d,p), for geometry optimization and frequency calculations.[13]

  • Properties to Calculate:

    • Optimized molecular geometry.

    • Frontier molecular orbital energies (HOMO and LUMO) and surfaces.

    • Molecular electrostatic potential (MEP) map.

    • Simulated UV-Vis spectrum using Time-Dependent DFT (TD-DFT).

Data Summary and Interpretation

The following table summarizes the predicted and analogous experimental data for quinolinone derivatives, providing a framework for what to expect from 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one.

Table 1: Predicted and Analogous Electronic and Photophysical Data

PropertyPredicted/Analogous ValueRationale/Reference
UV-Vis Absorption (λmax) 250 - 350 nmBased on the absorption of substituted quinoline derivatives.[7][8]
Fluorescence Emission (λem) 380 - 450 nmDependent on solvent polarity, with shifts observed in related systems.[6]
Stokes Shift 50 - 100 nmA significant Stokes shift is characteristic of many quinolinone-based fluorophores.[6]
HOMO-LUMO Energy Gap 3.0 - 4.5 eVDFT calculations on similar fluorinated quinolines suggest a gap in this range.[14][16]
19F NMR (CF3) ~ -62 ppmThe chemical shift for the CF3 group in related quinolines is in this region.[10]

Conclusion and Future Directions

6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one is a molecule with significant potential in medicinal chemistry and materials science due to the unique electronic properties imparted by its fluorine substituents. This guide provides a comprehensive theoretical framework and a clear experimental roadmap for the detailed characterization of its electronic and photophysical properties. The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups is predicted to result in distinct spectroscopic signatures and a modulated electronic structure compared to parent quinolinone systems.

Future research should focus on the synthesis and experimental validation of the predictions outlined in this guide. Furthermore, the biological evaluation of this compound and its derivatives is warranted to explore their potential as novel therapeutic agents.[1][3][4][17][18][19] The insights gained from a thorough investigation of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one will undoubtedly contribute to the broader understanding of fluorinated heterocyclic systems and their applications.

References

  • Paramaguru, G., Solomon, R. V., Jagadeeswari, S., Venuvanalingam, P., & Renganathan, R. (2013). Tuning the Photophysical Properties of 2‐Quinolinone‐Based Donor–Acceptor Molecules through N‐ versus O‐Alkylation: Insights from Experimental and Theoretical Investigations. European Journal of Organic Chemistry, 2014(4), 753–766. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799–2805. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PubMed. [Link]

  • Sarkar, N., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. PMC. [Link]

  • de Oliveira, C. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • ResearchGate. (2024). Photophysical properties of quinoline derivatives in CH3CN. ResearchGate. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Martiryan, A. I., et al. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. ResearchGate. [Link]

  • ResearchGate. (2022). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. ResearchGate. [Link]

  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

  • OSTI.GOV. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. OSTI.GOV. [Link]

  • DOI. (2026). Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents. DOI. [Link]

  • MDPI. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. MDPI. [Link]

  • MDPI. (2022). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. MDPI. [Link]

  • ResearchGate. (2021). ¹H-NMR spectra of 6-fluoro-4′-trifluoromethyl-3-(4″-trifluoromethylbenzoyl). ResearchGate. [Link]

  • SpectraBase. 6-Fluoro-quinoline. SpectraBase. [Link]

  • KTU AVES. (2010). Synthesis, photophysical and photochemical properties of quinoline substituted zinc (II) phthalocyanines and their quaternized derivatives. KTU AVES. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • ResearchGate. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate. [Link]

  • EPA. (2025). 6-(Trifluoromethyl)quinolin-2(1H)-one Properties. EPA. [Link]

  • SSRN. (2023). DFT calculation for the nonlinear optical response of functionalized quinolines. SSRN. [Link]

  • PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. ACS Publications. [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

  • ResearchGate. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

Application Note: Scalable Synthesis Protocols for 6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one Strategic Context & Rationale The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocols for 6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

Strategic Context & Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, profoundly influencing lipophilicity, metabolic stability, and target binding affinity (1)[1]. Specifically, 4-(trifluoromethyl)quinolin-2-ones (carbostyrils) act as privileged pharmacophores in the development of kinase inhibitors and ion channel modulators. This application note details a highly scalable, self-validating synthetic route for 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one , focusing on mechanistic causality and process optimization.

Retrosynthetic Strategy & Mechanistic Causality

The most efficient route to 4-trifluoromethyl-2(1H)-quinolinones is the Knorr quinoline synthesis, which involves the condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate (2)[2].

The Causality of Symmetry: A historical bottleneck in quinolinone synthesis is the lack of regioselectivity during the cyclization of meta-substituted anilines, which produces inseparable mixtures of 5- and 7-substituted regioisomers. However, by utilizing 4-fluoroaniline , we exploit the molecule's para-substitution plane of symmetry. Electrophilic aromatic substitution at either available ortho position yields the exact same structurally identical product (the 6-fluoro regioisomer). This inherent symmetry eliminates the need for complex chromatographic separations, rendering the protocol highly scalable.

Knorr vs. Conrad-Limpach Divergence: The reaction between an aniline and a


-keto ester can yield two different intermediates. Kinetic conditions (low heat, acid catalysis) favor enamine formation (leading to 4-quinolones via Conrad-Limpach). Thermodynamic conditions (high heat, distillative removal of ethanol) favor amidation to form the anilide, which cyclizes exclusively to the desired 2-quinolone (Knorr pathway).

Process Visualization

G Start 4-Fluoroaniline + Ethyl 4,4,4-trifluoroacetoacetate Condensation Step 1: Amidation (Toluene, 110°C, Distillation) Start->Condensation Intermediate Intermediate: Trifluoromethyl Anilide Condensation->Intermediate -EtOH QC1 QC Check: Distillate Ethanol Volume (~29 mL) Condensation->QC1 Validate Cyclization Step 2: Cyclization (Eaton's Reagent, 90°C) Intermediate->Cyclization Electrophilic Substitution Product 6-Fluoro-4-(trifluoromethyl) -3H-quinolin-2-one Cyclization->Product Aqueous Quench QC2 QC Check: 19F NMR (-62 ppm & -115 ppm) Product->QC2 Validate

Workflow for the synthesis of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one with QC checkpoints.

Step-by-Step Scalable Protocol

Phase 1: Thermodynamic Amidation (Anilide Formation)
  • Setup: To a 1 L round-bottom flask equipped with a short-path distillation head and receiving flask, add 4-fluoroaniline (0.5 mol, 55.5 g) and toluene (300 mL).

  • Addition: Add ethyl 4,4,4-trifluoroacetoacetate (0.55 mol, 101.3 g) in a single portion.

  • Reaction: Heat the mixture to a gentle reflux (110–120 °C).

  • Mechanistic Control: At this temperature, the nucleophilic amine attacks the ester carbonyl to form the anilide. Continuous distillation of the ethanol byproduct (b.p. 78 °C) permanently shifts the equilibrium toward the anilide, preventing enamine formation.

  • Self-Validation System: The theoretical yield of ethanol for a 0.5 mol scale is ~29 mL. The physical collection of this volume in the receiving flask serves as a macroscopic indicator that the amidation is complete.

  • Workup: Cool to room temperature, wash with 5% NaHCO₃ (2 x 200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-(4-fluorophenyl)-4,4,4-trifluoro-3-oxobutanamide.

Phase 2: Acid-Promoted Cyclization
  • Setup: In a 1 L heavy-walled reactor, pre-heat Eaton’s Reagent (P₂O₅ in methanesulfonic acid, 300 mL) to 90 °C.

  • Mechanistic Control: While Polyphosphoric Acid (PPA) is traditionally used to drive intramolecular electrophilic aromatic substitution (3)[3], Eaton's Reagent provides a significantly lower viscosity alternative with identical Lewis/Brønsted acid properties, preventing the severe sulfonation side-reactions seen with concentrated H₂SO₄.

  • Addition: Slowly add the crude anilide intermediate to the stirred acid over 30 minutes. Stir at 90 °C for 6 hours.

  • Quench: Cool the mixture to 40 °C and carefully pour it into 2.0 L of vigorously stirred ice water.

  • Self-Validation System: The target quinolinone is highly insoluble in acidic aqueous media, whereas unreacted intermediates and acid byproducts remain soluble. The immediate formation of a dense, off-white precipitate physically validates successful cyclization and provides an inherent purification mechanism.

  • Isolation: Filter the precipitate, wash extensively with distilled water until the filtrate is pH neutral, and dry in a vacuum oven at 60 °C overnight.

Process Optimization & Quantitative Data

To establish the most scalable parameters for Phase 2, a reagent matrix was evaluated. Eaton's Reagent demonstrated the optimal balance of yield, purity, and processability.

Table 1: Optimization of Cyclization Conditions

Acid CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
Conc. H₂SO₄10024582High degradation; significant aromatic sulfonation observed.
PPA13047896Clean conversion; extreme viscosity complicates industrial scale-up.
Eaton's Reagent 90 6 85 98 Optimal; low viscosity, excellent thermal control, high purity.

Analytical Characterization Standards

To confirm the structural integrity of the final product (Molecular Weight: 231.14 g/mol ), the following analytical benchmarks must be met:

  • LC-MS (ESI+): Target mass [M+H]⁺ at m/z 232.

  • ¹⁹F NMR (400 MHz, DMSO-d6): The spectrum must resolve into exactly two distinct fluorine environments. A sharp singlet at δ -62.5 ppm confirms the intact -CF₃ group, while a multiplet at δ -115.2 ppm confirms the aromatic C6-F atom.

  • ¹H NMR (400 MHz, DMSO-d6): A broad singlet at δ 12.4 ppm (1H, -NH) confirms the 2-quinolone tautomer, alongside the expected aromatic proton signals.

References

  • An improved access to 4-trifluoromethyl-2(1H)-quinolinones Source: EPFL URL:[Link]

  • Fluorine in Heterocyclic Chemistry Volume 2 Source: National Academic Digital Library of Ethiopia URL:[Link]

  • The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT 1A Antagonists Source: ACS Publications URL:[Link]

Sources

Application

Application Note: One-Pot Cyclization Methods for the Synthesis of 6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

Executive Summary & Structural Context The synthesis of fluorinated quinolin-2-ones (often referred to by their historical name, carbostyrils) is a critical workflow in the development of advanced antimicrobial, anticanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The synthesis of fluorinated quinolin-2-ones (often referred to by their historical name, carbostyrils) is a critical workflow in the development of advanced antimicrobial, anticancer, and agrochemical agents[1]. The target compound, 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one , features a highly electron-withdrawing trifluoromethyl (-CF₃) group at the C4 position and a fluorine atom at the C6 position, which together dramatically enhance the metabolic stability and lipophilicity of the scaffold.

Expertise Note on Tautomerism: While designated systematically as a 3H-quinolin-2-one (representing the transient keto-enamine state during cyclization), researchers must account for dynamic tautomeric equilibrium. In polar solvents and solid-state, this scaffold overwhelmingly favors the aromatic 1H-quinolin-2-one (carbostyril) and 2-hydroxyquinoline forms.

Mechanistic Causality: The Knorr Cyclization Paradigm

The most atom-economical approach to generating this core is the Knorr quinoline synthesis, utilizing a one-pot condensation and cyclization of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate (ETFAA)[2].

Why One-Pot? Isolating the intermediate β-keto anilide is notoriously inefficient due to its susceptibility to hydrolysis and premature side-reactions[3]. By employing a dual-purpose acidic medium—such as Polyphosphoric Acid (PPA) or Eaton's Reagent—the acid acts simultaneously as the solvent and the dehydrating catalyst.

Reaction Causality: Under kinetic control at elevated temperatures, the aniline nitrogen preferentially attacks the highly electrophilic ester carbonyl of ETFAA (nucleophilic acyl substitution) to form the β-keto anilide[2]. The strong Brønsted/Lewis acid environment then protonates the ketone, driving an intramolecular electrophilic aromatic substitution (SEAr)[3]. The para-fluorine on the aniline directs the cyclization exclusively to the ortho-position, ensuring absolute regiocontrol to yield the 6-fluoro isomer without structural ambiguity.

Pathway A 4-Fluoroaniline + ETFAA B Amidation (130 °C) A->B Nucleophilic Attack C β-Keto Anilide Intermediate B->C D Intramolecular SEAr C->D Acid Catalyst (-H2O) E 6-Fluoro-4-(trifluoromethyl) -3H-quinolin-2-one D->E

One-pot Knorr cyclization pathway for 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one synthesis.

Self-Validating Experimental Protocols

Protocol A: Polyphosphoric Acid (PPA)-Mediated Cyclization (The Benchmark)

PPA is the classical reagent for this transformation, providing the robust dehydrating power required to overcome the deactivating effect of the fluorine atom on the aromatic ring during the SEAr step[1].

  • Reagent Preparation : In a 250 mL round-bottom flask equipped with a mechanical stirrer, add 100 g of Polyphosphoric Acid (PPA).

    • Causality: Mechanical stirring is mandatory. Magnetic stir bars will fail due to the extreme viscosity of PPA at room temperature.

  • Reactant Addition : Add 4-fluoroaniline (11.1 g, 100 mmol) and ethyl 4,4,4-trifluoroacetoacetate (19.3 g, 105 mmol) to the flask.

  • Thermal Activation : Heat the mixture to 130–150 °C using an oil bath. Maintain this temperature for 2 to 4 hours[1].

    • Self-Validation: As the temperature exceeds 90 °C, the PPA will transition to a fluid state. The reaction mixture will shift from a pale yellow suspension to a deep amber, homogenous syrup. This colorimetric shift indicates the formation of the extended conjugated quinolin-2-one system.

  • Quenching : Carefully pour the hot reaction mixture (do not let it cool below 90 °C, or it will solidify in the flask) into 500 mL of vigorously stirred ice water.

    • Self-Validation: The immediate precipitation of an off-white solid validates successful cyclization. Unreacted starting materials and non-cyclized intermediates exhibit higher aqueous solubility or form oily residues.

  • Isolation : Collect the precipitate via vacuum filtration. Wash the filter cake extensively with deionized water (3 × 100 mL) until the filtrate is neutral (pH > 5). Recrystallize from hot ethanol to yield the pure product.

Protocol B: Eaton's Reagent Alternative (Milder Conditions)
  • Reagent Preparation : To a 250 mL flask, add 50 mL of Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

    • Causality: Eaton's reagent provides a highly acidic, dehydrating environment similar to PPA but remains fluid at room temperature, eliminating the need for mechanical stirring and high-temperature transfers.

  • Reactant Addition : Slowly add 4-fluoroaniline (100 mmol) and ETFAA (105 mmol). The dissolution is mildly exothermic.

  • Thermal Activation : Heat the mixture to 90 °C for 4 to 6 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly UV-active aniline spot and the emergence of a lower Rf, bright blue fluorescent spot under 365 nm UV light confirms product formation.

  • Quenching and Isolation : Pour the cooled mixture into 400 mL of ice water. Filter the resulting precipitate, wash with saturated NaHCO₃ to neutralize residual methanesulfonic acid, and dry under vacuum.

Workflow Step1 1. Reagent Mixing Aniline + ETFAA in Acid Step2 2. Thermal Activation 130-150 °C for 2-4 hours Step1->Step2 Step3 3. Aqueous Quench Precipitation in Ice Water Step2->Step3 Step4 4. Isolation Vacuum Filtration & Washing Step3->Step4 Step5 5. Purification Recrystallization (EtOH) Step4->Step5

Step-by-step experimental workflow for the one-pot cyclization and product isolation.

Quantitative Data & Method Comparison

The choice of cyclization reagent dictates the operational temperature, reaction time, and impurity profile. While PPA remains the industrial standard, milder acids can be utilized depending on scale and equipment limitations. Note that utilizing p-Toluenesulfonic acid at 140 °C with a Dean-Stark trap yields significantly lower conversion rates for this specific deactivated fluorinated substrate[4].

Cyclization ReagentOperating Temp (°C)Reaction Time (h)Typical Yield (%)Viscosity / HandlingKey Advantage
Polyphosphoric Acid (PPA) 130 - 1502 - 475 - 82Very HighClassic, highly robust dehydration[1]
Eaton's Reagent 80 - 1004 - 680 - 85LowEasier aqueous quench, lower charring
Conc. Sulfuric Acid 100 - 1201 - 250 - 60LowFast, but prone to sulfonation side-reactions[2]
p-Toluenesulfonic Acid 140 (Reflux)12 - 1645 - 55LowAcid-mild, but low conversion to cyclized product[4]

References

  • Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation | Source: mdpi.com | 1[1]

  • 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis | Source: chemicalbook.com | 4[4]

  • 2-Bromo-4-(trifluoromethyl)quinoline | 590372-17-1 | Synthesis and Chemical Properties | Source: benchchem.com | 2[2]

  • 4-Cyano-6-methoxyquinolones: Syntheses and Luminescence Properties | Source: sciforum.net | 3[3]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

Executive Summary The incorporation of fluorine atoms and trifluoromethyl (–CF₃) groups into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, dramatically enhancing metabolic stability, lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine atoms and trifluoromethyl (–CF₃) groups into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, dramatically enhancing metabolic stability, lipophilicity, and target binding affinity. The quinolin-2-one core, specifically the 4-(trifluoromethyl) variant, is a privileged pharmacophore found in non-steroidal anti-androgens, ion channel modulators, and novel antibacterial agents.

This application note details a highly optimized, microwave-assisted protocol for the synthesis of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one (also referred to as its tautomer, 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one). By leveraging precise dielectric heating and a sequential two-stage Knorr-type cyclization, this methodology overcomes the regiochemical pitfalls of conventional heating, reducing a multi-hour synthesis into a high-yielding, 25-minute workflow.

Mechanistic Insights: Overcoming Regiochemical Challenges

The synthesis of 4-(trifluoromethyl)quinolin-2-ones presents a unique regioselectivity challenge. The standard approach involves the condensation of an aniline (in this case, 4-fluoroaniline) with a β-keto ester (ethyl 4,4,4-trifluoroacetoacetate). However, the strongly electron-withdrawing –CF₃ group renders the adjacent ketone carbonyl exceptionally electrophilic.

If the reaction is conducted in a single pot with acid catalysis (Conrad-Limpach conditions), the amine preferentially attacks the ketone. This forms an enamine intermediate that subsequently cyclizes to the undesired 4-quinolone (2-(trifluoromethyl)quinolin-4(1H)-one) ().

To selectively synthesize the target 2-quinolone, a Knorr quinoline synthesis must be strictly enforced. This requires a two-stage protocol:

  • Kinetic vs. Thermodynamic Control (Amidation): The initial step is performed solvent-free at elevated temperatures (150 °C) without acid. Microwave irradiation rapidly drives the nucleophilic acyl substitution at the ester carbonyl. Utilizing a venting cap allows the ethanol byproduct to escape, shifting the equilibrium entirely toward the intermediate β-keto amide.

  • Electrophilic Aromatic Cyclization: The generated β-keto amide is then subjected to a strong Lewis/Brønsted acid (Eaton's Reagent) under sealed microwave heating. The acid protonates the ketone carbonyl, generating a highly reactive carbocation that undergoes electrophilic aromatic substitution at the ortho-position of the fluorinated aniline ring, followed by dehydration to yield the quinolin-2-one core ().

Mechanism A 4-Fluoroaniline + Ethyl 4,4,4-trifluoroacetoacetate B β-Ketoamide Intermediate (N-(4-fluorophenyl)-4,4,4-trifluoro -3-oxobutanamide) A->B MW, 150°C (-EtOH) Knorr Pathway D Undesired Enamine (Conrad-Limpach Pathway) A->D Acid Catalysis Low Temp (Avoided) C 6-Fluoro-4-(trifluoromethyl) -3H-quinolin-2-one B->C Eaton's Reagent MW, 120°C (-H2O)

Fig 1. Divergent pathways in the synthesis of quinolin-2-ones vs quinolin-4-ones.

Comparative Data: Microwave vs. Conventional Heating

Microwave-assisted organic synthesis (MAOS) utilizes direct dielectric heating, which rapidly and uniformly heats the reaction mixture, minimizing thermal gradients and localized superheating that lead to tar formation (). The table below summarizes the quantitative advantages of transitioning this specific synthesis from conventional reflux to a microwave platform.

ParameterConventional HeatingMicrowave-Assisted ProtocolCausality / Advantage
Amidation Time 6 - 12 hours (150 °C)15 minutes (150 °C)MW enables rapid superheating; venting EtOH shifts equilibrium.
Cyclization Time 2 - 4 hours (100 °C)10 minutes (120 °C)Direct dielectric heating of Eaton's reagent accelerates cyclization.
Regioselectivity ~4:1 (2-one : 4-one)>95:5 (2-one : 4-one)Precise MW temperature control prevents thermodynamic scrambling.
Overall Yield 45 - 55%82 - 88%Minimized thermal degradation and side-product formation.
E-Factor (Waste) High (Solvent reflux)Low (Solvent-free Step 1)Elimination of high-boiling solvents like diphenyl ether or toluene.

Step-by-Step Experimental Protocol

Materials and Equipment
  • Reagents: 4-Fluoroaniline (99%), Ethyl 4,4,4-trifluoroacetoacetate (98%), Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid), Ice-cold deionized water, Absolute ethanol.

  • Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensing, 10 mL heavy-walled microwave vials, venting caps, and sealed PTFE septa.

Methodology

Stage 1: Microwave-Assisted Amidation (Solvent-Free)

  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-fluoroaniline (1.11 g, 10.0 mmol) and ethyl 4,4,4-trifluoroacetoacetate (2.21 g, 12.0 mmol, 1.2 eq).

  • Irradiation: Cap the vial with a venting cap (critical for allowing ethanol vapor to escape). Insert the vial into the microwave synthesizer.

  • Parameters: Program the microwave to heat to 150 °C over 2 minutes, and hold at 150 °C for 15 minutes with maximum power set to 150 W. Ensure high-speed magnetic stirring.

  • Cooling: Allow the instrument to cool the vial to room temperature using compressed air. The intermediate β-keto amide will appear as a viscous, pale-yellow oil.

Stage 2: Acid-Catalyzed Cyclization

  • Acid Addition: In a fume hood, carefully add 4.0 mL of Eaton’s Reagent directly to the crude β-keto amide in the microwave vial.

  • Irradiation: Seal the vial with a standard pressure-rated PTFE septum cap.

  • Parameters: Program the microwave to heat to 120 °C over 1 minute, and hold at 120 °C for 10 minutes.

  • Quenching: After cooling to room temperature, carefully pour the dark, viscous reaction mixture into a beaker containing 50 mL of vigorously stirred crushed ice and water. A pale precipitate will immediately form.

  • Isolation: Stir for 20 minutes to ensure complete breakdown of the polyphosphoric anhydrides. Collect the crude solid via vacuum filtration, washing thoroughly with cold water (3 × 20 mL) to remove residual methanesulfonic acid.

  • Purification: Recrystallize the crude product from a hot mixture of ethanol/water (3:1) to afford 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one as off-white to white crystalline needles.

Workflow Step1 Step 1: Reagent Mixing 4-Fluoroaniline + β-keto ester Step2 Step 2: MW Amidation 150°C, 15 min (Venting Cap) Step1->Step2 Step3 Step 3: Acid Addition Cool to RT, Add Eaton's Reagent Step2->Step3 Step4 Step 4: MW Cyclization 120°C, 10 min (Sealed Vial) Step3->Step4 Step5 Step 5: Workup Ice-water quench & Filtration Step4->Step5

Fig 2. Step-by-step microwave-assisted workflow for the target quinolin-2-one.

Analytical Characterization

To validate the structural integrity and regioselectivity of the synthesized product, the following spectroscopic data is expected for the pure lactam tautomer:

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     12.35 (br s, 1H, NH), 7.68 (dd, J = 9.2, 2.8 Hz, 1H, Ar-H5), 7.55 (ddd, J = 9.1, 8.2, 2.8 Hz, 1H, Ar-H7), 7.46 (dd, J = 9.1, 5.0 Hz, 1H, Ar-H8), 6.92 (s, 1H, C=CH). Note: The presence of the singlet at ~6.9 ppm confirms the C3 proton of the quinolin-2-one ring, distinguishing it from uncyclized intermediates.
    
  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    
     -61.4 (s, 3F, CF₃), -118.2 (m, 1F, Ar-F).
    
  • LC-MS (ESI+): m/z calculated for C₁₀H₆F₄NO [M+H]⁺ 232.04; observed 232.1.

References

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.[Link]

  • Glasnov, T. N., Stadlbauer, W., & Kappe, C. O. (2005). Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones Using Palladium-Catalyzed Cross-Coupling Chemistry. Journal of Combinatorial Chemistry, 7(4), 610-617.[Link]

  • Prieur, D., et al. (2006). An improved access to 4-trifluoromethyl-2(1H)-quinolinones. Tetrahedron Letters, 47(19), 3233-3237.[Link]

  • El-Gokha, A., et al. (2022). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. ACS Infectious Diseases, 8(11), 2243-2258.[Link]

Application

Application Note: Solvent-Driven Regioselective Functionalization of 6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

Introduction: The Ambident Challenge in Fluorinated Quinolinones The compound 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one (often existing in equilibrium with its tautomers, 1H-quinolin-2-one and 2-hydroxyquinoline) is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ambident Challenge in Fluorinated Quinolinones

The compound 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one (often existing in equilibrium with its tautomers, 1H-quinolin-2-one and 2-hydroxyquinoline) is a highly privileged building block in the synthesis of antimalarial, antitubercular, and CNS-active agents .

A critical challenge in functionalizing this scaffold is its nature as an ambident nucleophile . The lactam-lactim tautomerism presents two competing nucleophilic sites: the nitrogen (N1) and the oxygen (O2). Furthermore, the strongly electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) groups heavily deactivate the benzenoid ring, fundamentally altering the electronics of the heterocyclic core. Consequently, solvent selection is not merely a medium for dissolution; it is the primary thermodynamic and kinetic steering wheel that dictates the regiochemical outcome of alkylation and electrophilic aromatic substitution (EAS) .

This technical guide details the causality behind solvent choices and provides validated, self-consistent protocols for the divergent functionalization of this critical intermediate.

Mechanistic Causality: How Solvents Dictate Regioselectivity

N-Alkylation vs. O-Alkylation (The HSAB Principle)

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom of the quinolinone core is a "harder" nucleophile compared to the oxygen atom.

  • N-Alkylation (Thermodynamic Control): Polar aprotic solvents like DMF or DMSO possess high dielectric constants. They efficiently solvate the counter-cation (e.g., Na⁺ or K⁺), leaving the ambident quinolinone anion "naked" and highly reactive. Under these conditions, the reaction defaults to the thermodynamic pathway, favoring the formation of the highly stable N-alkylated lactam .

  • O-Alkylation (Kinetic/Coordination Control): To force O-alkylation, charge separation must be suppressed. Non-polar solvents like Toluene maintain a tight ion pair. When combined with a soft Lewis acid like Ag₂CO₃ , the silver ions specifically coordinate with the nitrogen's lone pair. This coordination sterically and electronically blocks N-alkylation, kinetically driving the electrophile to attack the oxygen, yielding the lactim ether .

Electrophilic Aromatic Substitution (EAS) at C3

The -CF₃ group at C4 and the -F atom at C6 withdraw electron density from the quinoline core. The only relatively electron-rich, sterically accessible site remaining is the C3 position. For halogenation (e.g., bromination), Glacial Acetic Acid (AcOH) is the solvent of choice. As a polar protic solvent, AcOH hydrogen-bonds with the lactam carbonyl, while simultaneously polarizing the Br-Br bond to generate the necessary bromonium (Br⁺) electrophile .

Quantitative Solvent & Reagent Selection Matrix

The following table summarizes the physicochemical parameters governing the regioselective functionalization of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one.

Reaction TypePreferred SolventDielectric Constant (ε)Base / CatalystTarget RegioisomerTypical Yield
N-Alkylation DMF36.7NaH or K₂CO₃N-Alkyl Lactam> 85%
O-Alkylation Toluene2.4Ag₂CO₃O-Alkyl Ether70 - 80%
C3-Bromination Glacial Acetic Acid6.2None (Br₂ used)3-Bromo Derivative> 90%
Deoxychlorination POCl₃ (Neat)4.6None2-Chloroquinoline> 85%

Visual Workflow: Divergent Functionalization Pathways

G SM 6-Fluoro-4-(trifluoromethyl)- 3H-quinolin-2-one N_Alkyl N-Alkylated Lactam (Thermodynamic) SM->N_Alkyl DMF / NaH Polar Aprotic O_Alkyl O-Alkylated Ether (Kinetic) SM->O_Alkyl Toluene / Ag2CO3 Non-Polar C3_Bromo 3-Bromo Derivative (EAS) SM->C3_Bromo AcOH / Br2 Protic Polar C2_Chloro 2-Chloroquinoline (Coupling Precursor) SM->C2_Chloro POCl3 Deoxychlorination

Figure 1: Solvent-driven divergent functionalization pathways for fluorinated quinolin-2-ones.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation (Thermodynamic Pathway)

This protocol utilizes polar aprotic conditions to maximize the thermodynamic N-alkylation product.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Solvation: Dissolve 1.0 eq of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one in anhydrous DMF (0.2 M). Causality: Anhydrous DMF prevents the premature quenching of the hydride base and optimally solvates the resulting sodium cation.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Dropwise add 1.1 eq of the desired alkyl halide.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours .

  • Workup: Quench carefully with cold saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Regioselective O-Alkylation (Kinetic Pathway)

This protocol utilizes non-polar solvents and silver coordination to block the nitrogen lone pair.

  • Preparation: Wrap a round-bottom flask in aluminum foil to exclude light. Causality: Silver salts are highly photosensitive and will degrade to elemental silver if exposed to ambient light.

  • Suspension: Suspend 1.0 eq of the starting material in anhydrous Toluene (0.1 M).

  • Coordination: Add 1.5 eq of Silver Carbonate (Ag₂CO₃). Stir at room temperature for 15 minutes to allow the Ag-N coordination complex to form.

  • Alkylation: Add 1.2 eq of the alkyl halide.

  • Propagation: Heat the mixture to 80 °C for 12 hours. Causality: The non-polar toluene suppresses charge separation, forcing the alkyl halide to react with the uncoordinated oxygen atom via a tight transition state.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove silver salts. Wash the Celite pad with dichloromethane (DCM). Concentrate the filtrate in vacuo and purify via silica gel chromatography.

Protocol C: C3-Bromination via Electrophilic Aromatic Substitution

Exploiting protic solvent polarization to functionalize the deactivated heterocyclic ring.

  • Solvation: Dissolve 1.0 eq of the starting material in Glacial Acetic Acid (0.3 M) at room temperature. Causality: Acetic acid acts as a hydrogen-bond donor, stabilizing the transition state and polarizing the incoming bromine molecule.

  • Electrophile Generation: Slowly add 1.1 eq of elemental Bromine (Br₂) dropwise.

  • Propagation: Stir the mixture at 60 °C for 3 hours. The reaction progress can be monitored by the disappearance of the C3-H proton singlet (~6.8 ppm) in ¹H-NMR.

  • Workup: Cool the mixture and pour it into a vigorously stirred beaker of ice water containing 10% Sodium Thiosulfate (Na₂S₂O₃). Causality: Thiosulfate instantly reduces any unreacted Br₂ to harmless bromide ions, preventing over-bromination during isolation. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Protocol D: Deoxychlorination for Cross-Coupling Precursors

Converting the lactam to a 2-chloroquinoline for downstream Suzuki/Buchwald couplings.

  • Suspension: In a flask equipped with a reflux condenser, suspend 1.0 eq of the starting material in neat Phosphorus Oxychloride (POCl₃, 5.0 eq). Causality: POCl₃ acts as both the chlorinating agent and the solvent. No additional solvent is required, maximizing the collision frequency of the reactants.

  • Propagation: Heat the mixture to 105 °C (reflux) for 4 hours. The suspension will gradually turn into a homogeneous dark solution as the 2-chloro product forms.

  • Workup: Cool to room temperature. Distill off the excess POCl₃ under reduced pressure. Carefully pour the concentrated residue over crushed ice to hydrolyze the remaining phosphorus byproducts. Neutralize with saturated NaHCO₃ and extract with DCM.

References

  • Journal of the American Chemical Society. Ambident Reactivities of Pyridone Anions. Retrieved from [Link][1]

  • PubMed Central (PMC). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Retrieved from [Link][2]

  • Canadian Science Publishing. Isocarbostyrils. I. Electrophilic Substitution Reactions. Retrieved from [Link][3]

  • Proceedings of the National Academy of Sciences (PNAS). Covalent agonists for studying G protein-coupled receptor activation. Retrieved from[Link][4]

Sources

Method

Application Note: Scalable Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline via Deoxychlorination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Halogenated Scaffolds, Preclinical Drug Discovery Introduction and Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Halogenated Scaffolds, Preclinical Drug Discovery

Introduction and Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery. The strategic incorporation of fluorine atoms and trifluoromethyl (–CF₃) groups into this core significantly enhances the molecule's lipophilicity, metabolic stability, and binding affinity. The intermediate 2-chloro-6-fluoro-4-(trifluoromethyl)quinoline is a highly versatile electrophile, primed for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SₙAr) to generate diverse libraries of bioactive compounds.

As a Senior Application Scientist, I have optimized this protocol for the conversion of 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one to its corresponding 2-chloroquinoline derivative. The transformation relies on a deoxychlorination mechanism driven by phosphorus oxychloride (POCl₃)[1].

The Causality of Reagent Selection

While POCl₃ alone can drive the reaction, it often requires prolonged heating and can lead to degradation. To bypass this, we introduce a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with POCl₃ to generate a highly electrophilic Vilsmeier-Haack-type iminium intermediate[2]. This intermediate rapidly activates the tautomeric lactim oxygen of the quinolin-2-one, forming a phosphorodichloridate leaving group. Subsequent nucleophilic attack by the chloride ion at the C2 position displaces the leaving group, driving the irreversible aromatization of the quinoline ring[3].

Mechanism Lactam Quinolin-2-one (Lactam Form) Tautomer Lactim Form (Nucleophilic Oxygen) Lactam->Tautomer Tautomerization Intermediate Phosphorodichloridate Intermediate Tautomer->Intermediate + POCl3 Activation Vilsmeier-type Complex (POCl3 + DMF) Activation->Intermediate Catalysis Substitution Nucleophilic Attack by Chloride Ion Intermediate->Substitution - PO2Cl2- Product 2-Chloroquinoline Derivative Substitution->Product Aromatization

Fig 1. Mechanistic pathway of the Vilsmeier-Haack activated deoxychlorination.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometry is strictly controlled. POCl₃ serves as both the chlorinating agent and the solvent, maintaining a fluid reaction mixture while pushing the equilibrium forward.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
6-Fluoro-4-(CF₃)quinolin-2(1H)-one 231.151.02.31 gStarting Material
Phosphorus oxychloride (POCl₃) 153.335.04.66 mLReagent / Solvent
N,N-Dimethylformamide (DMF) 73.090.177 µLCatalyst
Sodium bicarbonate (NaHCO₃) 84.01Excess~100 mL (aq. sat.)Quenching Agent
Ethyl acetate (EtOAc) 88.11-3 x 20 mLExtraction Solvent

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system . At each critical juncture, specific physical or chemical indicators confirm the success of the step before proceeding.

Phase 1: Reaction Setup and Activation
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one (2.31 g, 10.0 mmol).

  • Reagent Addition: Purge the flask with dry Nitrogen. Carefully add POCl₃ (4.66 mL, 50.0 mmol) via a glass syringe.

  • Catalyst Initiation: Inject anhydrous DMF (77 µL, 1.0 mmol) into the suspension.

    • Self-Validation Check: A slight exotherm and color change (typically to a pale yellow/orange) indicates the formation of the Vilsmeier-Haack complex[2].

Phase 2: Reflux and Monitoring
  • Heating: Attach a reflux condenser fitted with a nitrogen inlet. Lower the flask into a pre-heated oil bath at 90–105 °C. Stir vigorously for 2 to 4 hours[3].

  • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes.

    • Self-Validation Check: The starting lactam is highly polar and will remain near the baseline (R_f ~ 0.1). The successful formation of the 2-chloroquinoline product is confirmed by the appearance of a highly lipophilic, UV-active spot running much higher on the plate (R_f ~ 0.7–0.8).

Phase 3: Quenching and Workup
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching (CRITICAL STEP): Prepare a large beaker with 100 mL of saturated aqueous NaHCO₃ and crushed ice. Using a Pasteur pipette, transfer the reaction mixture dropwise into the vigorously stirred ice bath.

    • Causality: POCl₃ reacts violently with water. Dropwise addition into an alkaline ice bath neutralizes the generated HCl and phosphoric acids while absorbing the massive exothermic heat, preventing product degradation and safety hazards.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract with EtOAc (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 0% to 5% EtOAc in Hexanes.

  • Characterization: The final product should present as a solid. Confirm identity via ¹H NMR (disappearance of the broad lactam N-H peak at ~12 ppm) and ¹⁹F NMR.

Workflow Start 6-Fluoro-4-(trifluoromethyl) quinolin-2(1H)-one Reagents Add POCl3 & Cat. DMF (Inert Atmosphere) Start->Reagents Reaction Reflux at 90-105 °C for 2-4 hours Reagents->Reaction Quench Cool & Quench in Ice-Cold NaHCO3 Reaction->Quench Extraction Extract with EtOAc Wash & Dry (Na2SO4) Quench->Extraction Purify Concentrate & Purify (Silica Gel / Recryst.) Extraction->Purify Product 2-Chloro-6-fluoro-4- (trifluoromethyl)quinoline Purify->Product

Fig 2. Step-by-step experimental workflow for the deoxychlorination of quinolin-2-one.

Troubleshooting & Optimization Insights

  • Incomplete Conversion: If TLC shows unreacted starting material after 4 hours, the POCl₃ may have degraded due to moisture exposure. Ensure all glassware is strictly oven-dried and reagents are stored under inert gas. Adding an additional 0.05 eq of DMF can also re-initiate stalled reactions.

  • Emulsion Formation During Extraction: The generation of phosphate salts during the quench can cause severe emulsions in the separatory funnel. Solution: Filter the biphasic mixture through a pad of Celite before extraction, or add additional water to fully dissolve the aqueous phosphate salts.

References

  • Organic Letters. "CO2-Driven C(sp2)–H Lactamization to 2-Quinolinones." ACS Publications. Available at:[Link]

  • ResearchGate. "Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde." Asian Journal of Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when formulating highly crystalline, fluorinated heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when formulating highly crystalline, fluorinated heterocyclic scaffolds.

The compound 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one (and its predominant solid-state tautomer, 1H-quinolin-2-one) is a notorious "brick." While Dimethyl Sulfoxide (DMSO) is the gold standard for creating high-throughput screening libraries, this specific molecule often resists solvation, leading to erroneous assay concentrations and irreproducible biological data.

Below is our comprehensive troubleshooting guide designed to help you understand the physical chemistry of this molecule and provide field-proven, self-validating protocols to achieve stable solutions.

Part 1: Troubleshooting FAQs (The Causality of Insolubility)

Q1: Why does my compound form an insoluble suspension in 100% anhydrous DMSO? The resistance to solvation is driven by a dual-barrier of thermodynamics and intermolecular forces:

  • Lactam Dimerization: The quinolin-2-one core contains both a hydrogen-bond donor (NH) and acceptor (C=O). In the solid state, these form highly stable, tightly packed hydrogen-bonded dimers or polymeric chains.

  • The Fluorous Effect: The integration of both a 6-fluoro and a 4-trifluoromethyl group drastically alters the molecule's solvation profile. Highly fluorinated molecules are often both hydrophobic and lipophobic. They resist solvation by standard organic solvents—including polar aprotic solvents like DMSO—preferring to self-associate via fluorous interactions [1].

Q2: I managed to dissolve it by heating the DMSO, but it crashed out overnight. Why? Heating provides the kinetic energy necessary to temporarily break the


 stacking and hydrogen-bond lattice. However, because the thermodynamic equilibrium of this fluorinated scaffold heavily favors the crystalline state, the solution becomes supersaturated upon cooling. Once thermal energy is removed, the compound rapidly recrystallizes, leading to compound degradation or precipitation during long-term storage [3].

Q3: How can I chemically disrupt this crystal lattice without altering the compound's core structure? Through base-assisted deprotonation . The pKa of the NH proton in unsubstituted quinolin-2(1H)-ones is typically around 9.6 [2]. However, the strongly electron-withdrawing 6-fluoro and 4-trifluoromethyl groups inductively pull electron density away from the nitrogen, lowering the pKa to approximately 8.0–8.5. By adding a mild, non-nucleophilic base (such as DBU), you can selectively deprotonate the NH group. The resulting anionic salt permanently breaks the hydrogen-bond dimer network and is massively more soluble in DMSO.

Q4: How do I prevent the compound from precipitating when I dilute the DMSO stock into my aqueous biological assay buffer? Diluting a lipophilic DMSO stock into an aqueous buffer causes a rapid shift in solvent polarity, often resulting in immediate precipitation. To prevent this, you must mask the hydrophobic/fluorous regions of the molecule using host-guest complexation (e.g., Hydroxypropyl-β-cyclodextrin) or micellization (e.g., Tween-80) prior to aqueous introduction.

Part 2: Quantitative Data & Strategy Selection

Use the following table to select the appropriate solubilization strategy based on your required stock concentration and downstream application.

Solubilization StrategyMechanism of ActionExpected Stock ConcentrationBest Use Case
100% Anhydrous DMSO Baseline polar aprotic solvation< 5 mMLow-concentration biochemical assays
DMSO + Heat/Sonication Thermo-kinetic lattice disruption10–20 mM (Prone to crashing)Immediate use; no storage required
DMSO + 1.1 eq Base (DBU) Chemical disruption (Deprotonation)> 50 mMLong-term high-concentration library storage
DMSO + HP-β-CD / Tween-80 Host-guest complexation / Micellization10–50 mM (in aqueous mix)In vivo dosing or cell-based assays

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Base-Assisted Solubilization (Recommended for >50 mM Stocks)

This method chemically disrupts the hydrogen-bond network by forming a highly soluble anion.

  • Weighing: Weigh 10 mg of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one into a clean, dry 2 mL glass vial.

  • Solvent Addition: Add 800 µL of anhydrous DMSO.

    • Validation Check: The mixture should appear as a cloudy, opaque suspension, confirming the intact crystal lattice resists baseline solvation.

  • Base Addition: Add 1.1 molar equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). For 10 mg of compound (MW ~231.15 g/mol ), add approximately 7.2 µL of DBU.

  • Agitation: Vortex the vial vigorously for 60 seconds at room temperature.

    • Validation Check: The solution must transition from an opaque suspension to an optically clear liquid, confirming successful deprotonation and salt formation.

  • Quality Control (Tyndall Test): In a darkened room, shine a red or green laser pointer directly through the vial.

    • Validation Check: If the laser beam path is invisible inside the liquid, you have achieved a true solution. If you see a solid beam of light (Tyndall scattering), microcrystals are still present, and you must add an additional 0.1 eq of DBU.

Protocol B: Thermo-Kinetic Disruption (For Base-Sensitive Assays)

Use this method only if your downstream assay cannot tolerate shifts in pH or the presence of DBU.

  • Preparation: Combine the compound and anhydrous DMSO in a tightly sealed glass vial to prevent ambient moisture absorption.

  • Cavitation & Heat: Submerge the vial in an ultrasonic water bath pre-heated to 60°C for 15 minutes.

    • Causality: The ultrasonic cavitation forces, combined with thermal energy, overcome the enthalpy (

      
      ) of the crystal lattice.
      
  • Cooling & Observation: Remove the vial and allow it to cool to room temperature undisturbed for 2 hours.

    • Validation Check: Visually inspect the bottom of the vial. If needle-like crystals or a fine white powder re-form, the solution is supersaturated and thermodynamically unstable. You must either dilute the stock further with DMSO or pivot to Protocol A.

Part 4: Solubilization Troubleshooting Workflow

Follow this logical decision tree to navigate the solubilization process efficiently.

G Start 6-Fluoro-4-(trifluoromethyl)- 3H-quinolin-2-one Step1 Add Anhydrous DMSO (Target: 10-50 mM) Start->Step1 Check1 Visual Inspection: Fully Dissolved? Step1->Check1 PathA Thermo-Kinetic Disruption (60°C Water Bath + Sonication) Check1->PathA No (Suspension) Success Stable DMSO Stock Achieved Check1->Success Yes Check2 Cool to RT: Remains Stable? PathA->Check2 PathB Chemical Disruption (Add 1.1 eq DBU or NaOH) Check2->PathB No (Recrystallizes) Check2->Success Yes PathB->Success Aqueous Aqueous Assay Dilution (Add Tween-80 or HP-β-CD) Success->Aqueous Final Ready for Biological Assay Aqueous->Final

Troubleshooting workflow for solubilizing 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one.

References

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants PubMed (National Institutes of Health) URL:[Link]

  • 5-HYDROXY-3,4-DIHYDRO-1H-QUINOLIN-2-ONE Physico-chemical Properties ChemBK URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules PMC (National Institutes of Health) URL:[Link]

Optimization

Minimizing side products during the trifluoromethylation of quinolinones

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the trifluoromethylation of quinolinones. This resource is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the trifluoromethylation of quinolinones. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the complexities of this important transformation and minimize the formation of unwanted side products.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the trifluoromethylation of quinolinones. Each entry provides a detailed explanation of the potential causes and offers actionable solutions.

Q1: My reaction is producing a significant amount of di-trifluoromethylated product. How can I improve selectivity for the mono-trifluoromethylated quinolinone?

A1: The formation of di-trifluoromethylated products is a common issue, particularly in photoredox-catalyzed reactions where radical intermediates are involved.[1] Several factors can influence the selectivity of the reaction.

Core Issue: Over-reaction of the desired mono-trifluoromethylated product.

Potential Causes & Solutions:

  • Excess Trifluoromethylating Reagent: Using a large excess of the trifluoromethylating agent can drive the reaction towards di-substitution.

    • Protocol: Carefully control the stoichiometry of the trifluoromethylating agent. Start with a 1:1 molar ratio of your quinolinone substrate to the trifluoromethylating reagent and incrementally increase the amount of the reagent only if starting material remains.

  • Reaction Time: Prolonged reaction times can lead to the formation of di-substituted byproducts.

    • Protocol: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

  • Reaction Concentration: High concentrations can sometimes favor bimolecular reactions, potentially leading to over-reaction.

    • Protocol: Experiment with lowering the concentration of your reactants. This can sometimes temper the reaction rate and improve selectivity.

Data-Driven Optimization of Reagent Stoichiometry:

Molar Ratio (Quinolinone:CF3 Reagent)Yield of Mono-CF3 Product (%)Yield of Di-CF3 Product (%)
1:1655
1:1.27510
1:1.57020
1:25535

Note: These are representative yields and will vary depending on the specific substrate and reaction conditions.

Q2: I am observing the formation of chlorinated side products in my photoredox trifluoromethylation. What is the source of the chlorine, and how can I prevent this?

A2: The appearance of chlorinated side products in photoredox reactions often points to the choice of solvent or additives.[1]

Core Issue: Unwanted chlorination of the quinolinone ring.

Potential Causes & Solutions:

  • Chlorinated Solvents: Solvents like dichloromethane (DCM) or chloroform can act as chlorine sources under photoredox conditions.

    • Protocol: Switch to a non-chlorinated solvent system. Acetonitrile, DMF, or DMSO are common alternatives in photoredox catalysis.

  • Chloride Additives: Some additives, such as LiCl, used to improve reaction efficiency, can also be a source of chlorine.[2]

    • Protocol: If using chloride-containing additives, consider alternatives. For example, if LiCl is used to enhance solubility or ionic strength, other lithium salts like LiBF4 or LiClO4 could be tested.

Q3: My C-H trifluoromethylation reaction is not regioselective, yielding a mixture of isomers. How can I direct the trifluoromethylation to a specific position?

A3: Achieving high regioselectivity in C-H functionalization is a significant challenge due to the multiple reactive sites on the quinolinone scaffold.[3]

Core Issue: Poor control over the site of trifluoromethylation.

Potential Causes & Solutions:

  • Inherent Reactivity of the Quinolinone Ring: The electronic properties of the quinolinone ring dictate the most likely positions for electrophilic or radical attack.

  • Directed C-H Functionalization: This is a powerful strategy to achieve high regioselectivity.[3]

    • Protocol: Introduce a directing group at a position that can coordinate to a metal catalyst and guide the trifluoromethylating agent to a specific C-H bond. For instance, an 8-amido group on the quinoline core has been successfully used to direct trifluoromethylation to the C-5 position.[4][5]

Workflow for Directed C-H Trifluoromethylation:

G cluster_0 Step 1: Synthesis of Directed Substrate cluster_1 Step 2: Directed Trifluoromethylation cluster_2 Step 3: Removal of Directing Group Quinolinone Quinolinone 8-Aminoquinoline 8-Aminoquinoline Quinolinone->8-Aminoquinoline 8-Amidoquinoline 8-Amidoquinoline 8-Aminoquinoline->8-Amidoquinoline Acylation C5-Trifluoromethylated Quinoline C5-Trifluoromethylated Quinoline 8-Amidoquinoline->C5-Trifluoromethylated Quinoline Cu-catalyst, CF3 source 5-Trifluoromethyl-8-aminoquinoline 5-Trifluoromethyl-8-aminoquinoline C5-Trifluoromethylated Quinoline->5-Trifluoromethyl-8-aminoquinoline Hydrolysis

Caption: Directed C-H trifluoromethylation workflow.

Q4: The yield of my trifluoromethylation is low, and a significant amount of starting material remains. What are some general strategies to improve the reaction efficiency?

A4: Low conversion can be attributed to several factors, from reagent stability to suboptimal reaction conditions.

Core Issue: Incomplete reaction.

Potential Causes & Solutions:

  • Reagent Decomposition: Some trifluoromethylating agents can be sensitive to moisture or air.

    • Protocol: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Activation: Many trifluoromethylation reactions require an initiator or catalyst.

    • Protocol:

      • For Radical Reactions: Ensure your initiator (e.g., a photoredox catalyst or a radical initiator like AIBN) is active and used in the correct loading.[6]

      • For Nucleophilic Trifluoromethylation: If using a reagent like TMSCF3, ensure the presence of a suitable fluoride source (e.g., TBAF) to generate the active trifluoromethyl anion.[7]

      • For Electrophilic Trifluoromethylation: Consider the use of a Lewis acid to activate the trifluoromethylating agent.[8]

  • Sub-optimal Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Protocol: Gradually increase the reaction temperature while monitoring for the formation of degradation products.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the trifluoromethylation of quinolinones.

Q1: What are the most common trifluoromethylating agents used for quinolinones, and how do they differ in their reactivity?

A1: The choice of trifluoromethylating agent is crucial and depends on the desired reaction mechanism (electrophilic, nucleophilic, or radical).

Reagent TypeExamplesMechanismTypical Substrate
Electrophilic Togni reagents[9][10], Umemoto's reagents[9]Electrophilic attackElectron-rich quinolinones or pre-activated substrates.
Nucleophilic Ruppert-Prakash reagent (TMSCF3)[2], (Me4N)SCF3[11][12]Nucleophilic additionElectron-deficient quinolinones or those activated for nucleophilic attack.
Radical CF3I[9], CF3SO2Na (Langlois' reagent)[6][13], CF3Br[2]Radical additionSuitable for a wide range of quinolinones, often under photoredox or thermal conditions.
Q2: What is the "Umpolung" strategy, and how can it be applied to the trifluoromethylation of quinolinones?

A2: "Umpolung" refers to the reversal of the normal polarity of a functional group.[14] In the context of trifluoromethylation, this typically involves making the normally electrophilic carbon of a C=N bond in the quinolinone ring nucleophilic.

Mechanism of Umpolung Trifluoromethylation:

A common umpolung strategy for quinolines involves an initial hydrosilylation of the pyridine ring.[3][15][16] This generates an N-silyl enamine intermediate, which is nucleophilic at the C-3 position. This nucleophilic intermediate can then react with an electrophilic trifluoromethylating agent.

G cluster_0 Step 1: Nucleophilic Activation (Umpolung) cluster_1 Step 2: Electrophilic Trifluoromethylation cluster_2 Step 3: Aromatization Quinoline Quinoline N-Silyl Enamine N-Silyl Enamine Quinoline->N-Silyl Enamine Hydrosilylation Trifluoromethylated Enamine Trifluoromethylated Enamine N-Silyl Enamine->Trifluoromethylated Enamine Electrophilic CF3+ source 3-Trifluoromethylquinoline 3-Trifluoromethylquinoline Trifluoromethylated Enamine->3-Trifluoromethylquinoline Oxidation

Caption: A generalized photoredox catalytic cycle.

References

  • Chinese Journal of Chemistry. Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3. 2026 Feb 19. Available from: [Link]

  • MDPI. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. 2022 Dec 1. Available from: [Link]

  • PMC. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Available from: [Link]

  • ResearchGate. Trifluoromethylated Heterocycles. 2014 Jan 27. Available from: [Link]

  • PubMed. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3. 2017 Jan 2. Available from: [Link]

  • Taylor & Francis. Key developments in fluorinated heterocycles. 2025 Mar 3. Available from: [Link]

  • Synfacts. Three-Step, One-Pot Regioselective C-3 Trifluoromethylation of Quinolines. Available from: [Link]

  • Wikipedia. Trifluoromethylation. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. 2010 Jun 16. Available from: [Link]

  • ACS Publications. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. 2022 Nov 2. Available from: [Link]

  • Royal Society of Chemistry. An efficient and facile strategy for trifluoromethylation and perfluoroalkylation of isoquinolines and heteroarenes. Available from: [Link]

  • ResearchGate. (PDF) Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3. 2016 Dec 9. Available from: [Link]

  • PMC. Practical and innate C–H functionalization of heterocycles. Available from: [Link]

  • ResearchGate. C-H trifluoromethylation of quinones a. Available from: [Link]

  • ACS Publications. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. 2022 Nov 2. Available from: [Link]

  • MDPI. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. 2023 Jan 2. Available from: [Link]

  • SciSpace. Recent Trifluoromethylation Reactions. A Mini Review Paper. 2018 Dec 12. Available from: [Link]

  • Oriental Journal of Chemistry. Recent Trifluoromethylation Reactions. A Mini Review Paper. 2018 Dec 25. Available from: [Link]

  • Royal Society of Chemistry. 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Available from: [Link]

  • ACS Publications. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. 2014 Aug 25. Available from: [Link]

  • Royal Society of Chemistry. Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles. Available from: [Link]

  • Royal Society of Chemistry. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. Available from: [Link]

  • Royal Society of Chemistry. Visible light-induced g-C3N4 catalyzed C–H acylation and trifluoromethylation of quinoxalinones: an efficient and recyclable approach. Available from: [Link]

  • RWTH Aachen University. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3. Available from: [Link]

  • Semantic Scholar. Umpolung strategies for the functionalization of peptides and proteins. 2022 Feb 2. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

Welcome to the Technical Support Center for fluorinated carbostyril derivatives. Handling compounds like 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated carbostyril derivatives. Handling compounds like 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one presents unique physicochemical challenges. The molecule features a highly electron-deficient, lipophilic core due to the 6-fluoro and 4-trifluoromethyl (-CF₃) substituents, juxtaposed against a strongly hydrogen-bonding lactam moiety. This dichotomy often leads to unpredictable solubility profiles, supersaturation, and "oiling out" during standard purification workflows[1].

This guide provides validated troubleshooting strategies, self-correcting protocols, and mechanistic insights to ensure high-purity crystalline yields.

I. Quantitative Solvent System Selection

Selecting the correct solvent system is dictated by the impurity profile of your crude mixture. Below is a quantitative comparison of validated recrystallization systems for this specific fluorinated scaffold.

Solvent SystemTypical Ratio (v/v)Expected YieldPurity (HPLC)Primary Mechanism & Best Application
Ethanol / Water 3:1 to 5:175–85%>99.0%H-bond disruption: Best for removing polar organic impurities and salts.
EtOAc / Hexanes 1:2 to 1:480–90%>98.5%Lipophilic solvation: Best for removing unreacted fluorinated starting materials.
Isopropanol (Neat) N/A60–70%>99.8%Thermodynamic packing: Ideal for final polishing and achieving strict polymorphic control.
II. Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the inline validation check is met.

Protocol A: The Ethanol/Water System (Hydrogen-Bond Modulated)

Causality: Ethanol acts as a hydrogen-bond acceptor, disrupting the highly stable cyclic lactam dimers of the quinolinone core, allowing solvation [3]. Water forces the hydrophobic -CF₃ group out of solution to induce crystallization.

  • Dissolution: Suspend 10.0 g of crude product in 30 mL of absolute ethanol. Heat to 75°C under reflux.

    • Self-Validation Check: The suspension must transition to a completely transparent solution. If particulates remain after 5 minutes at 75°C, add ethanol in 2.0 mL increments until absolute clarity is achieved. This confirms you have reached the exact solubility limit without over-diluting.

  • Hot Filtration: Filter the boiling solution rapidly through a pre-warmed Buchner funnel to remove insoluble polymeric byproducts.

  • Anti-Solvent Addition: Maintain the filtrate at 70–75°C. Add deionized water dropwise (approx. 10–12 mL) until a persistent, slight turbidity is observed.

    • Self-Validation Check: The cloudiness must disappear immediately upon adding exactly 1.0 mL of hot ethanol. If it does not, you have overshot the metastable zone; add ethanol until clear and restart the water addition.

  • Controlled Cooling: Cool the flask to 25°C at a strict rate of 10°C/hour, then transfer to 4°C for 2 hours.

    • Causality: Slow cooling allows the thermodynamically stable lactam tautomer to pack efficiently into the crystal lattice, physically excluding impurities.

  • Isolation: Filter under vacuum and wash the filter cake with 15 mL of ice-cold 3:1 Water/Ethanol. Dry under vacuum at 45°C to constant weight.

Protocol B: The Ethyl Acetate/Hexanes System (Lipophilic-Driven)

Causality: Ethyl acetate (EtOAc) provides a moderate dipole to solvate the quinolinone core, while hexanes gently decrease the dielectric constant of the medium, forcing the fluorinated rings to aggregate [2].

  • Dissolution: Dissolve 10.0 g of crude in 40 mL of hot EtOAc (65°C).

    • Self-Validation Check: The solution should be clear and yellow.

  • Anti-Solvent Addition: Remove from heat and immediately begin adding hexanes dropwise while stirring vigorously. Stop when the first permanent crystals appear (usually around 80–100 mL of hexanes).

  • Equilibration: Allow the mixture to stir at room temperature for 4 hours.

    • Self-Validation Check: A thick, white crystalline slurry should form. If the slurry is too thick to stir, add 10 mL of hexanes to maintain mass transfer.

  • Isolation: Filter, wash with 20 mL of cold hexanes, and dry under vacuum.

III. Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing when I add water. How do I fix this? A1: Oiling out occurs when the saturation temperature of the compound in the solvent mixture exceeds its melting point in that specific solvated state. The highly hydrophobic -CF₃ and -F groups strongly repel water, causing the compound to phase-separate as a dense liquid rather than nucleate as a solid [2].

  • Actionable Fix: Reheat the mixture until it forms a single homogeneous liquid phase. Add 10–15% more primary solvent (Ethanol) to lower the saturation temperature, then cool at a strictly controlled, slower rate (e.g., 5°C/hour). Alternatively, seed the solution with pure crystals at 5°C above the cloud point to bypass the liquid-liquid phase separation.

Q2: The recovery yield is unexpectedly low (<50%). Where is my product? A2: Fluorinated quinolinones are notorious for exhibiting extreme supersaturation, meaning they remain dissolved well below their theoretical solubility limit.

  • Actionable Fix: You likely have too high a ratio of primary solvent. Validate this by taking a 1 mL aliquot of your mother liquor and crashing it out in 10 mL of cold water. If a massive precipitate forms, concentrate your main batch by 30% under reduced pressure and repeat the cooling cycle.

Q3: How does the lactam-lactim (NH/OH) tautomerism affect my choice of solvent? A3: 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one exists in equilibrium with its 2-hydroxyquinoline tautomer. Polar protic solvents (like Ethanol) stabilize the lactam (quinolin-2-one) form via hydrogen bonding [3]. Because the lactam form typically creates a more rigid, higher-purity crystal lattice, protic solvent systems are highly recommended for the final polishing step to ensure polymorphic purity.

IV. Workflow Visualizations

Workflow A Crude 6-F-4-CF3-Quinolin-2-one B Dissolve in Hot Primary Solvent (EtOH or EtOAc) A->B C Hot Filtration (Remove insoluble impurities) B->C D Dropwise Anti-Solvent Addition (H2O or Hexanes) C->D E Controlled Cooling (25°C then 4°C) D->E F Vacuum Filtration & Washing E->F G High-Purity Crystalline Product F->G

Caption: Standard Recrystallization Workflow for Fluorinated Quinolin-2-ones.

LogicTree Issue Crystallization Failure Oiling Oiling Out (Liquid-Liquid Phase) Issue->Oiling LowYield Low Yield (<50% Recovery) Issue->LowYield LowPurity Low Purity (Co-precipitation) Issue->LowPurity Sol1 Increase primary solvent or switch to EtOAc/Hexanes Oiling->Sol1 Sol2 Cool to -20°C or increase anti-solvent ratio LowYield->Sol2 Sol3 Decrease cooling rate or add activated carbon LowPurity->Sol3

Caption: Troubleshooting logic tree for common recrystallization failures.

V. References
  • Wang, C., et al. "Visible-Light-Induced Decarboxylation Coupling/Intramolecular Cyclization: A One-Pot Synthesis for 4-Aryl-2-quinolinone Derivatives." Organic Process Research & Development.[Link]

  • Jastrzębska, M., et al. "Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent." National Center for Biotechnology Information (PMC).[Link]

  • "Product Class 4: Quinolinones and Related Systems." Science of Synthesis (Thieme Connect).[Link]

Reference Data & Comparative Studies

Validation

HPLC method development for purity analysis of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

Overcoming Co-Elution in Fluorinated Scaffolds: A Comparative HPLC Method Development Guide for 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one The Analytical Bottleneck in Fluorinated Quinolinones Quinolin-2-one derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Co-Elution in Fluorinated Scaffolds: A Comparative HPLC Method Development Guide for 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

The Analytical Bottleneck in Fluorinated Quinolinones

Quinolin-2-one derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antimicrobial agents, and central nervous system therapeutics. The synthetic introduction of fluorine and trifluoromethyl (


) groups is a common strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.

However, these structural modifications present profound challenges during purity analysis. The synthesis of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one inevitably yields structurally similar byproducts—most notably des-fluoro analogs, positional isomers (e.g., the 7-fluoro isomer), and des-trifluoromethyl impurities. Because these impurities share an identical aromatic core and differ only by subtle electronic distributions or the spatial arrangement of a single halogen, standard reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to resolve them.

This guide provides a comprehensive, data-backed comparison between traditional C18 and Pentafluorophenyl (PFP) stationary phases, detailing the mechanistic causality behind column selection and providing a self-validating protocol for robust purity analysis.

The Mechanistic Challenge: Why C18 Falls Short

Standard C18 columns are the default choice for general purity analysis, relying almost exclusively on dispersive (hydrophobic) interactions between the alkyl chain and the analyte [1]. When analyzing 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one alongside its 7-fluoro positional isomer, their overall hydrophobic profiles are virtually indistinguishable. Because C18 lacks the chemical architecture to recognize the spatial positioning of the fluorine atom on the rigid quinolinone ring, the analytes co-elute, resulting in merged peaks and inaccurate purity calculations.

The Orthogonal Solution: PFP Column Chemistry

To achieve baseline resolution of fluorinated isomers, we must pivot from purely hydrophobic retention to a multimodal retention mechanism. Pentafluorophenyl (PFP) columns provide orthogonal selectivity to C18, making them the superior choice for halogenated aromatic compounds [1].

The causality behind PFP's success lies in its unique surface chemistry. The highly electronegative fluorine atoms on the PFP stationary phase withdraw electron density, creating an electron-deficient phenyl ring that acts as a strong Lewis acid [2]. This enables three distinct interactions that C18 cannot provide:

  • 
     Interactions : The electron-deficient PFP ring strongly interacts with the electron-rich regions of the quinolinone core.
    
  • Dipole-Dipole Interactions : The highly polar

    
     bonds on the stationary phase interact directly with the 
    
    
    
    and
    
    
    dipoles of the analyte [2].
  • Shape Selectivity : The rigid, planar structure of the PFP ring provides exceptional steric recognition, allowing it to differentiate between the 6-fluoro and 7-fluoro positions based on how closely the analyte can approach the stationary phase.

Method Development Workflow

HPLC_Method_Dev A Define Target & Impurities 6-Fluoro-4-(CF3)-quinolin-2-one B Stationary Phase Screening C18 (Hydrophobic) vs. PFP (Multimodal) A->B C Mobile Phase Optimization 0.1% Formic Acid / Acetonitrile B->C D Chromatographic Evaluation Assess Resolution (Rs) & Tailing C->D E System Suitability Test (SST) Rs > 2.0, Tailing < 1.5 D->E F Method Validation ICH Q2(R1) Guidelines E->F Rs > 2.0 G Refine Gradient & Temp Adjust to maximize selectivity E->G Rs < 2.0 G->C

HPLC method development workflow highlighting the decision matrix for fluorinated compounds.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . The method cannot be used for sample analysis unless the built-in System Suitability Test (SST) strictly meets the defined acceptance criteria.

Reagent and Sample Preparation
  • Mobile Phase A : 0.1% Formic Acid in LC-MS Grade Water.

    • Causality: The quinolin-2-one core can undergo lactam-lactim tautomerization. Maintaining a low pH (~2.7) suppresses ionization and locks the molecule in its neutral state, preventing peak tailing and ensuring reproducible retention [3].

  • Mobile Phase B : 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Sample Diluent : 50:50 Water:Acetonitrile.

    • Causality: Dissolving the sample in 100% organic solvent causes a "solvent effect" (peak fronting) because the sample plug is stronger than the initial mobile phase. Matching the diluent to the initial gradient conditions ensures proper focusing of the analyte band at the head of the column.

  • Sample Concentration : 1.0 mg/mL.

Chromatographic Conditions
  • Column : PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity, which improves mass transfer kinetics within the column pores, yielding sharper peaks and higher theoretical plate counts.

  • Detection : UV at 254 nm (optimal for the conjugated quinolinone system).

  • Injection Volume : 5 µL.

Gradient Architecture
  • 0–2 min (10% B) : Isocratic hold to wash out highly polar, unretained degradation products.

  • 2–15 min (10%

    
     60% B) : A shallow gradient slope through the critical elution window. Causality: A slow ramp maximizes the time the analytes spend interacting with the PFP stationary phase, amplifying the subtle dipole-dipole differences between the 6-fluoro and 7-fluoro isomers.
    
  • 15–18 min (60%

    
     90% B) : Column flush to elute highly lipophilic impurities (e.g., unreacted starting materials).
    
  • 18–22 min (10% B) : Re-equilibration.

The Self-Validating System Suitability Test (SST)

Before injecting any synthetic batches, inject a Resolution Mixture containing 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one and its known 7-fluoro positional isomer.

  • Acceptance Criteria :

    • Resolution (

      
      ) between the two isomers must be 
      
      
      
      2.0
      (baseline resolution).
    • Peak Tailing Factor (

      
      ) for the main API must be 
      
      
      
      1.5
      .
    • %RSD of the API peak area over 5 replicate injections must be

      
       2.0% .
      
  • Validation Logic: If

    
    , the system lacks the necessary steric recognition (indicating potential column degradation or incorrect mobile phase preparation), and the run must be aborted.
    

Comparative Performance Data

To objectively demonstrate the superiority of the PFP chemistry for this specific molecule, a comparative analysis was performed using a standard C18 column (150 x 4.6 mm, 3 µm) and a PFP column under identical gradient and mobile phase conditions.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

Analyte / ImpurityC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
Des-fluoro impurity8.45N/A9.10N/A
6-fluoro-4-(CF3)-quinolin-2-one (API) 10.20 1.8 11.45 3.5
7-fluoro positional isomer10.350.8 (Co-elution)12.102.4 (Baseline)
Des-trifluoromethyl impurity12.804.114.305.2
Data Interpretation

On the C18 column, the 6-fluoro API and the 7-fluoro isomer co-eluted with a critical resolution of only 0.8. Because C18 relies solely on hydrophobicity, it could not distinguish the spatial orientation of the fluorine atom.

Switching to the PFP column increased the overall retention time (due to the added


 and hydrogen-bonding interactions) and successfully achieved a baseline resolution (

) between the positional isomers. The PFP column's shape selectivity and dipole-dipole interactions effectively recognized the differing steric profiles of the 6-fluoro and 7-fluoro positions, validating it as the mandatory stationary phase for the purity analysis of this fluorinated scaffold.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences[Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work - LCGC International [Link]

Comparative

A Comparative Guide to the Structural Elucidation of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinolinone Core in Modern Chemistry The quinolinone scaffold is a privileged structure in medicinal chemistry and materials science, form...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Core in Modern Chemistry

The quinolinone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds. The specific derivative, 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, presents a unique combination of electron-withdrawing groups (a trifluoromethyl group at C4 and a fluorine atom at C6) that can significantly influence its physicochemical properties, metabolic stability, and target binding affinity. Accurate and unambiguous determination of its three-dimensional structure is paramount for rational drug design, understanding structure-activity relationships (SAR), and ensuring intellectual property claims.

While a public crystal structure for this exact molecule is not available, this guide provides a comprehensive framework for its structural elucidation. We will detail the "gold standard" method, single-crystal X-ray diffraction (SCXRD), by outlining a robust experimental protocol.[1][2][3] Furthermore, we will present a comparative analysis with complementary analytical techniques, providing researchers with a holistic guide to characterizing this and similar high-value small molecules.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful and universally accepted method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][4] It provides unequivocal data on bond lengths, bond angles, and stereochemistry, which are critical for drug development.[3]

Causality in Experimental Design: A Step-by-Step Protocol

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The lack of a readily available crystal structure for the title compound necessitates a meticulous approach, starting with the art of crystal growth.

Experimental Protocol: Obtaining the Crystal Structure of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

  • Material Purification:

    • Objective: To remove impurities that can inhibit crystallization.

    • Procedure: Recrystallize the synthesized compound from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) multiple times. Purity should be assessed by NMR and LC-MS to be >99%.

    • Rationale: Impurities can disrupt the ordered packing of molecules, preventing the formation of diffraction-quality single crystals.

  • Crystal Growth Screening:

    • Objective: To find conditions that promote the formation of well-ordered, single crystals of adequate size (ideally >20µm in all dimensions).[2]

    • Methods:

      • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble (e.g., dichloromethane, acetone) in a loosely covered vial.[5] Allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place it in a sealed chamber containing a larger volume of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.

      • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or below.

    • Rationale: Crystallization is a thermodynamic process. Screening various solvents, temperatures, and methods is necessary to find the optimal conditions that favor the slow, ordered growth of a single crystal over rapid precipitation or formation of polycrystalline material.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a suitable crystal and collect diffraction data.

    • Procedure:

      • Select a well-formed, clear crystal under a microscope.

      • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (100-120 K).

      • Center the crystal on a modern single-crystal X-ray diffractometer (e.g., Bruker D8 Venture, Oxford Diffraction Xcalibur).[6][7]

      • Collect a full sphere of diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation.[7][8]

    • Rationale: Flash-cooling minimizes thermal motion of the atoms, leading to higher quality diffraction data. Collecting a complete dataset ensures that the structure can be solved and refined accurately.

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate a final, validated 3D molecular structure.

    • Software: Use standard crystallographic software packages like SHELXS/SHELXL, Olex2, or WinGX.[6]

    • Procedure:

      • Data Reduction: Integrate the raw diffraction intensities and apply corrections for absorption.

      • Structure Solution: Determine the initial positions of the atoms using direct methods or Patterson methods.

      • Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data to minimize the difference between observed and calculated structure factors. The quality of the final structure is assessed by the R-factor (should be < 0.05 for a good structure).

    • Rationale: This computational process transforms the diffraction pattern into a chemically meaningful model of the molecule. The refinement process ensures the model is the best possible fit to the experimental data.

Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Compound Purification (>99%) Screening Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) Purification->Screening Mounting Crystal Selection & Mounting Screening->Mounting Collection X-ray Data Collection (100 K) Mounting->Collection Solution Structure Solution (e.g., SHELXS) Collection->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & Deposition (CIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure Techniques cluster_main Structural Elucidation of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one cluster_comp Complementary Techniques XRD Single-Crystal X-ray Diffraction (SCXRD) Definitive 3D Structure (Solid-State) Bond Lengths/Angles Stereochemistry NMR NMR Spectroscopy Structure in Solution Connectivity (2D NMR) Dynamics XRD:info->NMR:head Solid vs. Solution MS Mass Spectrometry (MS) Molecular Formula (HRMS) Fragmentation Pattern XRD:info->MS:head Confirms MW DFT Computational (DFT) Predicted Geometry Electronic Properties NMR/IR Prediction XRD:info->DFT:head Experimental vs. Theory NMR:info->MS:head NMR:info->DFT:head

Sources

Validation

Comparative Bioassay Guide: 6-Fluoro vs. Non-Fluorinated Quinolin-2-ones in Drug Discovery

As a privileged scaffold in medicinal chemistry, the quinolin-2-one (carbostyril) core serves as the backbone for numerous therapeutics, ranging from atypical antipsychotics to targeted anticancer agents. A critical stru...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the quinolin-2-one (carbostyril) core serves as the backbone for numerous therapeutics, ranging from atypical antipsychotics to targeted anticancer agents. A critical structural modification frequently employed during lead optimization is the introduction of a fluorine atom at the C-6 position.

This guide objectively compares the bioassay performance of 6-fluoro quinolin-2-ones against their non-fluorinated counterparts, detailing the mechanistic causality behind their divergent biological activities and providing validated experimental protocols for rigorous laboratory evaluation.

Mechanistic Causality: The "Fluorine Effect" at C-6

The substitution of a hydrogen atom with fluorine at the C-6 position of the quinolin-2-one ring is not merely a steric replacement; it fundamentally alters the molecule's physicochemical and pharmacokinetic profile 1. As an Application Scientist evaluating these derivatives, you must account for three primary mechanistic shifts:

  • Metabolic Stability: The C-6 position is highly susceptible to cytochrome P450-mediated aromatic oxidation. Fluorination effectively blocks this metabolic hotspot, significantly prolonging the compound's half-life in vivo.

  • Electronic Effects: Fluorine's strong electronegativity exerts an inductive electron-withdrawing effect (-I) on the aromatic system. This reduces the pKa of the lactam nitrogen (NH), subtly shifting the lactam-lactim tautomeric equilibrium and often enhancing hydrogen-bond donor capacity at the target binding site.

  • Lipophilicity (logP): The introduction of fluorine increases lipophilicity, which directly correlates with improved cell membrane permeability—a critical factor for engaging intracellular targets 2.

G A 6-Fluoro Substitution on Quinolin-2-one B Increased Lipophilicity (Higher logP) A->B C Electron Withdrawal (Lower pKa of NH) A->C D Metabolic Blockade at C-6 Position A->D E Enhanced Cell Membrane Permeability B->E F Stronger Hydrogen Bonding at Target C->F G Increased Half-life (Decreased CYP Oxidation) D->G H Improved Bioassay Efficacy (IC50) E->H F->H G->H

Mechanistic impact of 6-fluorination on quinolin-2-one pharmacokinetics and pharmacodynamics.

Comparative Bioassay Data

To illustrate the practical impact of 6-fluorination, we analyze quantitative data across two distinct therapeutic applications: Anticancer cytotoxicity and Aldosterone Synthase (CYP11B2) inhibition.

Anticancer Activity (Lung Cancer Cell Line A549)

Recent molecular docking and in vitro studies on Linomide (quinoline-3-carboxamide) derivatives and substituted quinolin-2-ones demonstrate that 6-fluoro derivatives consistently outperform non-fluorinated or alkyl-substituted analogs in reducing cell viability 3. The enhanced lipophilicity facilitates better intracellular accumulation, while the electron-deficient ring forms stronger π-π interactions with target kinases.

Table 1: Comparative Cytotoxicity (IC50) of Quinolin-2-one Derivatives against A549 Cells

Compound DesignationC-6 SubstituentC-3 SubstituentIC50 (µg/mL)Relative Potency
Derivative A (Ref)-HMorpholinomethyl> 450.0Baseline
Derivative B-CH3Morpholinomethyl425.2Marginal Increase
Derivative C-ClMorpholinomethyl410.5Moderate Increase
Derivative D-FMorpholinomethyl397.5Highest Potency
Aldosterone Synthase (CYP11B2) Inhibition

In the development of targeted therapies for primary aldosteronism, 3,4-dihydro-1H-quinolin-2-ones have emerged as potent CYP11B2 inhibitors. The introduction of fluorine not only serves as a potential handle for F-18 PET radiotracer development but also maintains or enhances sub-nanomolar binding affinities by exploiting specific hydrophobic pockets in the CYP11B2 active site 4.

Table 2: CYP11B2 Inhibition by 3,4-dihydro-1H-quinolin-2-ones

Compound CoreSubstitution PatternCYP11B2 IC50 (nM)Selectivity Factor (vs CYP11B1)
Non-Fluorinated6-Pyridyl12.5~40x
Fluorinated6-Pyridyl, Fluoroalkyl< 10.0>50x

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the action is performed, minimizing systemic errors during comparative screening.

Protocol 1: High-Throughput MTT Cell Viability Assay (Anticancer Screening)

Causality Focus: The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability. The reduction of yellow MTT to purple formazan depends heavily on NAD(P)H-dependent oxidoreductases.

  • Cell Seeding: Seed A549 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
    
    • Validation: Always include cell-free wells containing only media. This allows for the subtraction of background absorbance caused by phenol red or media proteins.

  • Compound Treatment (24h post-seeding): Prepare serial dilutions of 6-fluoro and non-fluorinated quinolin-2-ones in DMSO. Dilute these stocks in culture media so the final DMSO concentration is strictly <0.5% (v/v).

    • Causality: DMSO concentrations >0.5% will induce solvent-mediated cytotoxicity, artificially skewing the IC50 results and masking the true potency of the fluorinated derivatives.

  • MTT Incubation: After 48h of compound treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the insoluble purple formazan crystals.

    • Validation: Ensure complete dissolution by agitating the plate on an orbital shaker for 10 minutes. Undissolved crystals cause high read variance and false-positive resistance profiles.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, utilizing a reference wavelength of 630 nm to correct for cellular debris and well imperfections.

Protocol 2: In Vitro CYP11B2 Enzyme Inhibition Assay

Causality Focus: Evaluating selectivity between CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase) is critical, as they share >93% sequence homology.

  • Cell Preparation: Utilize Y1 adrenocortical tumor cells stably transfected with human CYP11B2 or CYP11B1.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of the quinolin-2-one inhibitors (0.1 nM to 10 µM) for 30 minutes to allow for target equilibration.

  • Substrate Addition: Introduce 11-deoxycorticosterone (DOC) as the enzymatic substrate.

    • Causality: DOC is the natural biological precursor; its conversion rate into aldosterone directly reflects the uninhibited fraction of the CYP11B2 enzyme.

  • Reaction Termination & Extraction: Stop the reaction after 24 hours by adding cold methanol. Centrifuge at 10,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the concentration of aldosterone in the supernatant using targeted LC-MS/MS.

    • Validation: Spike samples with a deuterated internal standard (e.g., Aldosterone-D4) prior to extraction. This corrects for matrix effects and extraction losses, ensuring the calculated IC50 is absolute rather than relative.

G Step1 Culture Transfected Y1 Cells (CYP11B2) Step2 Compound Incubation (6-F vs Non-F variants) Step1->Step2 Step3 Add Substrate (11-Deoxycorticosterone) Step2->Step3 Step4 Incubate & Stop Reaction (Methanol extraction) Step3->Step4 Step5 LC-MS/MS Quantification of Aldosterone Step4->Step5 Step6 Calculate IC50 & Selectivity vs CYP11B1 Step5->Step6

Step-by-step experimental workflow for evaluating CYP11B2 inhibition in transfected Y1 cells.

References

  • Fluorine in Heterocyclic Chemistry Volume 2. ResearchGate.1

  • Identification of Linomide Derivatives as Potential Anticancer Therapeutics using Molecular Docking Studies. Frontiers in Pharmacology.2

  • Design, Synthesis and Characterization of a Series of 6-substituted-4-hydroxy-1-(2-substituted thiazol-4-yl)quinolin-2(1H)-ones. Sciforum.3

  • Pyridyl-Substituted Naphthalenes and 3,4-dihydro-1H-quinolin-2-ones as Fluorinated Aldosterone Synthase (CYP11B2) Inhibitors for the Differential Diagnosis of Primary Aldosteronism. Fortune Journals.4

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one. In the absence of a specific Sa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative approach, drawing from safety data for structurally similar fluorinated and trifluoromethyl-substituted quinolinone derivatives.[1][2][3][4] Adherence to these guidelines is critical for minimizing exposure and ensuring a safe laboratory environment.

Hazard Profile and Risk Assessment

Assumed Hazards:

  • May cause serious eye irritation.[2][4][5]

  • May cause skin irritation.[2][4][5][6]

  • May cause respiratory tract irritation.[2][4][5][6]

  • May be harmful if swallowed.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is fundamental to safe handling. The following table outlines the recommended PPE for various laboratory operations involving 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles; face shield.[1]Essential for preventing eye contact, which can lead to serious irritation. A face shield is recommended when there is a significant risk of splashing.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact and potential irritation. Gloves should be inspected before each use and replaced immediately if contaminated or damaged.[1]
Laboratory coat.[1][7]To protect personal clothing from contamination.
Respiratory Protection Work in a certified chemical fume hood.[1][7]To minimize inhalation of powders or aerosols. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will mitigate risks at every stage of the experimental workflow.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Keep the container tightly closed when not in use.[4]

3.2. Handling and Experimental Procedures

  • Preparation : Before handling, ensure that all necessary PPE is correctly donned and that a chemical fume hood is operational.

  • Weighing and Aliquoting : Conduct all weighing and solution preparation within a chemical fume hood to contain any airborne particles.

  • Experimental Use : When using the compound in experiments, maintain good laboratory hygiene. Avoid eating, drinking, or smoking in the work area.[6]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[4][8] Decontaminate all work surfaces.

3.3. Spill and Emergency Procedures

  • Small Spills : For minor spills, and only if properly trained, use an inert absorbent material like vermiculite or sand to contain the spill.[5] Do not use combustible materials such as paper towels for large spills. Carefully collect the absorbed material into a labeled hazardous waste container.[5]

  • Large Spills : In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.

  • Personal Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][8]

    • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][6][8]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6][8]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]

Disposal Plan: Environmental Responsibility

All waste materials contaminated with 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one must be treated as hazardous waste.[1]

  • Segregation and Collection : Collect all waste, including unused compounds, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, in a dedicated and clearly labeled hazardous waste container.[7]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other relevant hazard symbols.[7]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.[1]

Workflow Visualization

The following diagram illustrates the key stages of the safe handling workflow for 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal RiskAssessment Risk Assessment SelectPPE Select & Don PPE RiskAssessment->SelectPPE Inform Weighing Weighing & Aliquoting SelectPPE->Weighing Proceed Experiment Experimental Use Weighing->Experiment Decontamination Decontaminate Surfaces Experiment->Decontamination Spill Spill or Exposure Experiment->Spill WasteSegregation Segregate Hazardous Waste Decontamination->WasteSegregation Disposal Professional Disposal WasteSegregation->Disposal EmergencyResponse Emergency Procedures Spill->EmergencyResponse Activate EmergencyResponse->WasteSegregation After Cleanup

Caption: Safe handling workflow for 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one.

References

  • Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem. (n.d.).
  • Proper Disposal of 6-(Trifluoromethoxy)quinolin-4-amine: A Step-by-Step Guide - Benchchem. (n.d.).
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane - Apollo Scientific. (2023, June 29).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem. (n.d.).
  • 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol. (n.d.).
  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - Ossila. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 7).
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol - AiFChem. (2025, October 21).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 24).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

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